Methyl 6-amino-1H-indazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZUUYWSHYFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646145 | |
| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-56-9 | |
| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-amino-1H-indazole-4-carboxylate (CAS 885518-56-9)
A comprehensive review of the available scientific literature reveals a significant scarcity of specific technical data for Methyl 6-amino-1H-indazole-4-carboxylate. While this compound is commercially available, detailed experimental protocols, quantitative physicochemical properties, and specific biological applications have not been extensively published. This guide, therefore, provides a summary of the general properties of the broader class of 6-aminoindazole derivatives, outlines a plausible synthetic approach based on established methodologies for related compounds, and discusses potential areas of application to guide researchers and drug development professionals.
Core Properties and Data
Direct experimental data for this compound is limited. The following table summarizes the basic information available from commercial suppliers and chemical databases.
| Property | Value | Source |
| CAS Number | 885518-56-9 | Commercial Suppliers |
| Molecular Formula | C₉H₉N₃O₂ | Calculated |
| Molecular Weight | 191.19 g/mol | Calculated |
| Appearance | Not specified | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Spectroscopic Data | Not available | - |
Due to the lack of specific experimental data, researchers are encouraged to perform their own characterization upon acquiring this compound.
The Indazole Scaffold in Drug Discovery
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a key feature in numerous therapeutic agents.
Derivatives of 6-aminoindazole, in particular, have shown promise as potent anticancer agents. These compounds are being investigated as inhibitors of various kinases and other enzymes involved in cancer progression, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Fibroblast Growth Factor Receptor 4 (FGFR4). The amino group at the 6-position serves as a crucial site for further chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological properties.
Proposed Synthetic Pathway
While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the preparation of analogous indazole derivatives. The following multi-step synthesis is a hypothetical workflow.
Caption: A plausible synthetic workflow for this compound.
Experimental Considerations (Hypothetical):
-
Nitration: The starting substituted toluene would undergo electrophilic nitration to introduce a nitro group.
-
Oxidation: The methyl group would be oxidized to a carboxylic acid.
-
Esterification: The carboxylic acid would be esterified to the methyl ester.
-
Reductive Cyclization: The nitro group ortho to the alkyl chain would undergo reduction and subsequent cyclization to form the indazole ring.
-
Reduction of the Second Nitro Group: A second nitro group at the 6-position would be reduced to the primary amine to yield the final product.
It is critical to note that this is a generalized and unverified synthetic scheme. Researchers should conduct thorough literature searches for analogous transformations and perform careful optimization and characterization at each step.
Potential Experimental Workflows and Applications
Given the interest in 6-aminoindazole derivatives as anticancer agents, a common experimental workflow would involve using this compound as a building block for the synthesis of a library of amide or sulfonamide derivatives.
Caption: A general experimental workflow for the derivatization and biological evaluation of this compound.
Detailed Methodologies for Key Experiments (General Protocols):
General Procedure for Amide Coupling:
-
To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a carboxylic acid (1.1 equivalents) and a peptide coupling agent such as HATU (1.2 equivalents) or EDC/HOBt (1.2 equivalents each).
-
Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
General Procedure for In Vitro Kinase Inhibition Assay:
-
Kinase activity is typically measured using a luminescence-based assay, such as the Kinase-Glo® assay (Promega).
-
Prepare a reaction mixture containing the kinase, its substrate, ATP, and a suitable buffer.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time.
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent and measuring the resulting luminescence with a plate reader.
-
Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion and Future Directions
This compound represents an under-investigated chemical entity with potential for the development of novel therapeutics, particularly in the area of oncology. The lack of detailed public data presents both a challenge and an opportunity for researchers. Future work should focus on:
-
The development and publication of a robust and scalable synthesis protocol for this compound.
-
Thorough characterization of its physicochemical properties, including solubility and stability.
-
Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) to establish a reference dataset.
-
Exploration of its biological activity through screening against a panel of relevant biological targets.
By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and its derivatives in drug discovery and development.
An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-amino-1H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-1H-indazole-4-carboxylate is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. This technical guide provides a comprehensive overview of the available physicochemical data for this compound and its close structural analogs. Due to the limited availability of specific experimental data for the title compound, this guide leverages data from related molecules to provide estimations and comparative insights. This document also outlines a generalized synthetic approach and discusses the biological significance of the 6-aminoindazole core, making it a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
| Property | Methyl 1H-indazole-4-carboxylate | Methyl 6-bromo-1H-indazole-4-carboxylate[1] | 1-Methyl-1H-indazol-6-amine[2] | 1H-Indazol-6-amine | Methyl 1H-indazole-3-carboxylate[3][4][5] |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₇BrN₂O₂[1] | C₈H₉N₃ | C₇H₇N₃ | C₉H₈N₂O₂[5] |
| Molecular Weight | 176.17 g/mol | 255.07 g/mol [1] | 147.18 g/mol [2] | 133.15 g/mol | 176.17 g/mol [5] |
| Melting Point | 133-138 °C | Not available | 174-180 °C | Not available | 162-163 °C[3] |
| Boiling Point | Not available | Not available | Not available | Not available | 345.2 °C at 760 mmHg[3] |
| Solubility | Not available | Not available | Not available | 18.2 µg/mL (at pH 7.4)[6] | Not available |
| logP (Calculated) | Not available | 2.1[1] | 1.4[2] | 1.6 | 1.7[3] |
| pKa | Not available | Not available | Not available | Not available | Not available |
| CAS Number | 192945-49-6 | 885518-49-0[1] | 74728-65-7 | 6967-12-0 | 43120-28-1[4] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a general synthetic route can be proposed based on established methods for the synthesis of substituted indazoles. A common approach involves the construction of the indazole ring from appropriately substituted aniline derivatives.
Generalized Synthesis of Substituted 1H-Indazole-4-carboxylates
A plausible synthetic route to this compound could start from a substituted toluene derivative, proceeding through nitration, oxidation, esterification, and reductive cyclization, followed by reduction of a nitro group to the desired amino group.
Step 1: Nitration of a Substituted Toluene A suitable starting material, such as 2-methyl-5-nitroaniline, would undergo diazotization followed by a Sandmeyer-type reaction to introduce a cyano or other functional group that can be later converted to a carboxylic acid. Alternatively, a more direct route might involve the nitration of a pre-functionalized benzene ring.
Step 2: Oxidation to Carboxylic Acid The methyl group on the benzene ring is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.
Step 3: Esterification The resulting carboxylic acid is then esterified to the methyl ester, typically by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Step 4: Reductive Cyclization to form the Indazole Ring The key indazole ring formation can be achieved through various methods. One common method is the Davis-Beirut reaction or a related reductive cyclization of an o-nitrobenzyl derivative.
Step 5: Reduction of the Nitro Group If a nitro group was carried through the synthesis at the 6-position, it would be reduced to the primary amine in the final step. This reduction is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.
The following diagram illustrates a generalized workflow for the synthesis of substituted indazoles.
Caption: Generalized synthetic workflow for substituted 1H-indazoles.
Biological Significance and Signaling Pathways
While specific signaling pathways involving this compound have not been detailed in the literature, the 6-aminoindazole scaffold is of significant interest in medicinal chemistry, particularly in the development of anticancer agents.
Derivatives of 6-aminoindazole have demonstrated potent antiproliferative activity against various human cancer cell lines.[7][8] Research has shown that some 6-substituted aminoindazole derivatives can exhibit significant cytotoxicity in cancer cells, such as the human colorectal cancer cell line (HCT116).[9][10][11] For instance, certain N-substituted 6-aminoindazole derivatives have shown potent anti-proliferative activity and have been investigated as potential inhibitors of enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase 1 (IDO1).[9][10][11] The mechanism of action for some of these compounds has been linked to the arrest of the cell cycle at the G2/M phase.[10][11]
The amino group at the 6-position provides a key site for further chemical modification, allowing for the synthesis of a library of compounds with diverse biological activities. The development of novel anticancer agents often involves the exploration of structure-activity relationships by modifying substituents on the core 6-aminoindazole structure.
The following diagram illustrates the role of 6-aminoindazole derivatives as potential anticancer agents targeting cell cycle progression.
Caption: Inhibition of cancer cell proliferation by 6-aminoindazole derivatives.
Conclusion
This compound is a molecule of interest for researchers in the field of medicinal chemistry due to the established biological importance of the 6-aminoindazole scaffold. While specific physicochemical data for this compound is sparse, this guide provides valuable comparative data from closely related analogs. The generalized synthetic protocols and the discussion of the biological context offer a solid foundation for scientists and drug development professionals working with this and similar molecular entities. Further experimental investigation is warranted to fully characterize the physicochemical properties and biological activity of this compound.
References
- 1. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Methyl 1H-indazole-3-carboxylate | 43120-28-1 [sigmaaldrich.com]
- 5. Methyl 1H-indazole-3-carboxylate | 43120-28-1 | FM131984 [biosynth.com]
- 6. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of Methyl 6-amino-1H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] The specific regioisomer, Methyl 6-amino-1H-indazole-4-carboxylate, is of interest due to the established biological activities of related 6-aminoindazole structures, particularly in oncology.[3][4][5][6] This document provides a comprehensive technical guide to the structure elucidation of this compound, detailing expected analytical data, experimental protocols for its synthesis and characterization, and its potential biological context.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₉N₃O₂
-
Molecular Weight: 191.19 g/mol
-
CAS Number: Not explicitly available in search results, analogs exist.
Structure:

Spectroscopic Data for Structure Elucidation
While a complete experimental dataset for this specific molecule is not available in the provided search results, the following tables summarize the expected quantitative data based on the analysis of structurally similar compounds, such as methyl 6-bromo-1H-indazole-4-carboxylate and other indazole derivatives.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 | br s | 1H | NH (indazole) |
| ~8.1 | s | 1H | H3 |
| ~7.1 | d | 1H | H5 |
| ~6.8 | d | 1H | H7 |
| ~5.5 | br s | 2H | NH ₂ (amino) |
| ~3.9 | s | 3H | OCH ₃ (ester) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~166.0 | C =O (ester) |
| ~148.0 | C6 |
| ~141.0 | C7a |
| ~135.0 | C3 |
| ~122.0 | C3a |
| ~115.0 | C5 |
| ~108.0 | C4 |
| ~95.0 | C7 |
| ~52.0 | OC H₃ (ester) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Amino (-NH₂) |
| 3300 - 3100 | N-H Stretch | Indazole N-H |
| ~1710 | C=O Stretch | Ester Carbonyl |
| 1620 - 1580 | N-H Bend & C=C Stretch | Amine & Aromatic Ring |
| 1250 - 1200 | C-O Stretch | Ester |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Technique | Expected m/z | Ion |
|---|---|---|
| ESI-HRMS | 192.0717 | [M+H]⁺ |
| ESI-HRMS | 190.0561 | [M-H]⁻ |
Experimental Protocols
The following protocols describe a plausible synthetic route and standard characterization procedures. The synthesis is based on methods reported for analogous amino-indazole compounds, which often involve the reduction of a nitro precursor.[8]
Synthesis: Reduction of Methyl 6-nitro-1H-indazole-4-carboxylate
-
Reaction Setup: To a solution of methyl 6-nitro-1H-indazole-4-carboxylate (1.0 eq) in methanol or ethanol, add 10% Palladium on carbon (Pd/C) (0.1 eq).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically 40-50 psi or a balloon) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Characterization Methods
-
NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass of the molecular ion.
Visualization of Workflows and Pathways
Logical Workflow for Structure Elucidation
The following diagram illustrates the standard workflow for synthesizing and confirming the structure of a target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. methyl 4-amino-1H-indazole-1-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of Methyl 6-amino-1H-indazole-4-carboxylate: A Technical Overview
A comprehensive analysis of available spectroscopic data for Methyl 6-amino-1H-indazole-4-carboxylate remains challenging due to the current absence of publicly accessible, experimentally determined 1H and 13C Nuclear Magnetic Resonance (NMR) data for this specific compound. While NMR data is a cornerstone for the structural elucidation and verification of novel chemical entities, a thorough search of scientific literature, chemical databases, and patent repositories did not yield the specific spectral assignments for this compound.
This technical guide, therefore, serves to outline the expected spectroscopic characteristics based on related structures and to provide a generalized experimental framework for acquiring such data. This information is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound.
Predicted Spectroscopic Characteristics
The chemical structure of this compound suggests a distinct set of signals in both 1H and 13C NMR spectra. The indazole core, a bicyclic aromatic system, along with the amino and methyl carboxylate substituents, will each contribute to the overall spectral fingerprint.
For ¹H NMR , one would anticipate signals corresponding to the protons on the aromatic ring, the amine (-NH2) protons, the N-H proton of the indazole ring, and the methyl (-CH3) protons of the ester group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be indicative of their substitution pattern.
In ¹³C NMR , distinct resonances are expected for each carbon atom in the molecule, including the two fused rings of the indazole core, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effect of the amino group and the electron-withdrawing nature of the carboxylate group.
While specific data is unavailable, analysis of structurally similar compounds, such as Methyl 6-amino-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, can provide valuable insights into the expected chemical shift ranges. However, it is crucial to note that substituent effects can significantly alter these values.
Experimental Protocol for NMR Data Acquisition
To obtain definitive 1H and 13C NMR data for this compound, a standardized experimental protocol should be followed. The following outlines a general procedure that can be adapted as needed.
General Workflow for NMR Analysis
Detailed Methodologies
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion.
-
Before data acquisition, the instrument's magnetic field homogeneity should be optimized by shimming, and the probe should be tuned to the appropriate frequencies for ¹H and ¹³C.
-
For a standard ¹H NMR spectrum, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For a ¹³C NMR spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.
-
The resulting spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
For the ¹H spectrum, the integration of the signals should be performed to determine the relative number of protons corresponding to each resonance.
-
The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each signal in the ¹H spectrum should be determined to aid in structural assignment.
-
Signaling Pathways and Logical Relationships
At present, there is no specific information available in the public domain detailing the involvement of this compound in any particular signaling pathways. Indazole derivatives are a well-known class of compounds with a broad range of biological activities, and many are investigated as kinase inhibitors or for their effects on other cellular targets. To determine the biological context of this specific molecule, further experimental studies, such as target-based assays or phenotypic screening, would be necessary.
The logical relationship for investigating the biological activity of a novel compound like this compound would typically follow a hierarchical screening process.
Methyl 6-amino-1H-indazole-4-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the biological significance of Methyl 6-amino-1H-indazole-4-carboxylate. This molecule belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active agents.
Core Molecular Data
The fundamental molecular and chemical properties of this compound are summarized below. These data are crucial for experimental design, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | This compound |
Representative Synthetic Protocol
Objective: To synthesize this compound from a suitable precursor.
General Principle: This protocol outlines a potential multi-step synthesis starting from a commercially available substituted aminobenzonitrile. The key steps would likely involve the introduction of the amino group (or its precursor, like a nitro group) and the formation of the pyrazole ring of the indazole system.
Materials:
-
Methyl 3-amino-4-cyano-5-nitrobenzoate (starting material)
-
Hydrazine hydrate
-
Palladium on carbon (Pd/C)
-
Methanol
-
Ethanol
-
Ethyl acetate
-
Sodium sulfate
-
Hydrochloric acid
-
Sodium bicarbonate
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Column chromatography apparatus (silica gel)
Procedure:
-
Cyclization to form the indazole ring:
-
To a solution of methyl 3-amino-4-cyano-5-nitrobenzoate in ethanol, add hydrazine hydrate.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, methyl 6-nitro-1H-indazole-4-carboxylate, can be purified by recrystallization or column chromatography.
-
-
Reduction of the nitro group:
-
Dissolve the purified methyl 6-nitro-1H-indazole-4-carboxylate in methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the final product by column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Biological Activity and Signaling Pathways
Derivatives of 6-amino-1H-indazole are recognized for their significant biological activities, particularly as anticancer agents.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and enzymes involved in tumor immune evasion.
One of the key areas of investigation for 6-aminoindazole derivatives is their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is an enzyme that plays a crucial role in tumor-mediated immunosuppression by catalyzing the degradation of the essential amino acid tryptophan. By inhibiting IDO1, these compounds can help to restore the anti-tumor immune response.
Furthermore, various substituted indazole derivatives have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[3] Inhibition of these kinases can disrupt cancer cell proliferation, survival, and metastasis.
Below is a diagram illustrating a generalized workflow for the screening of 6-amino-1H-indazole derivatives for anticancer activity.
Caption: A generalized workflow for the discovery of anticancer drug candidates from a library of 6-amino-1H-indazole derivatives.
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how an indazole-based inhibitor might interrupt this pathway.
Caption: Simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition by a 6-amino-1H-indazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Solubility Profile of Methyl 6-amino-1H-indazole-4-carboxylate in Organic Solvents: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Solubility Profiling
Solubility, defined as the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution, is a fundamental parameter in pharmaceutical sciences. An in-depth understanding of the solubility of Methyl 6-amino-1H-indazole-4-carboxylate in a range of organic solvents is essential for:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.
-
Preformulation Studies: Informing the choice of excipients and the development of stable and effective dosage forms.
-
Analytical Method Development: Aiding in the selection of suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This guide focuses on the thermodynamic solubility, which represents the equilibrium state between the dissolved and undissolved solid forms of the compound.
Data Presentation
A systematic and clear presentation of solubility data is crucial for comparison and interpretation. The following table structure is recommended for recording the solubility of this compound.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |
| Example: Methanol | 25 | [Insert Value] | [Insert Value] | HPLC-UV | e.g., Crystalline form A |
| Example: Methanol | 40 | [Insert Value] | [Insert Value] | HPLC-UV | e.g., Crystalline form A |
| Example: Ethanol | 25 | [Insert Value] | [Insert Value] | HPLC-UV | |
| Example: Ethanol | 40 | [Insert Value] | [Insert Value] | HPLC-UV | |
| Example: Acetone | 25 | [Insert Value] | [Insert Value] | Gravimetric | |
| Example: Dichloromethane | 25 | [Insert Value] | [Insert Value] | HPLC-UV | |
| Example: Toluene | 25 | [Insert Value] | [Insert Value] | HPLC-UV | |
| Example: N,N-Dimethylformamide | 25 | [Insert Value] | [Insert Value] | HPLC-UV | |
| Example: Dimethyl Sulfoxide | 25 | [Insert Value] | [Insert Value] | HPLC-UV |
Experimental Protocols
The determination of thermodynamic solubility is a meticulous process that requires careful execution to ensure accurate and reproducible results. The most widely accepted and robust method is the Shake-Flask Method .[1][2] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until saturation is reached.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (analytical grade or higher)
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Experimental Procedure: Shake-Flask Method
-
Preparation of Samples:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. Equilibrium is typically achieved within 24 to 72 hours.[1] It is recommended to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Data Calculation:
-
Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
-
Analytical Method Validation
A validated analytical method is paramount for obtaining accurate solubility data. For HPLC-UV analysis, the method should be validated for:
-
Linearity: A calibration curve should be generated with a series of known concentrations to demonstrate a linear relationship between concentration and detector response.
-
Accuracy: The agreement between a measured value and the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Relationship between experimental variables, solubility profile, and drug development stages.
Conclusion
This technical guide provides a robust framework for researchers to determine the solubility profile of this compound in various organic solvents. By adhering to the detailed experimental protocols and data presentation standards outlined herein, scientists can generate high-quality, reliable data. This information is invaluable for making informed decisions throughout the drug development pipeline, ultimately contributing to the successful development of new therapeutic agents. While this guide focuses on the methodology due to the absence of specific published data, it empowers research and development professionals to independently and accurately establish the solubility characteristics of this important chemical entity.
References
The Indazole Core: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry. Its prevalence in a multitude of clinically approved drugs and biologically active compounds underscores the enduring importance of efficient and versatile synthetic routes to this privileged scaffold. This technical guide provides an in-depth exploration of the discovery and historical evolution of indazole core synthesis. We delve into the seminal classical methods, including the Fischer, Jacobsen, and Davis-Beirut syntheses, and touch upon modern advancements. Detailed experimental protocols for key reactions are provided, alongside a quantitative comparison of various synthetic strategies. Reaction mechanisms and experimental workflows are visually elucidated using Graphviz diagrams to offer a comprehensive resource for researchers engaged in the synthesis and application of indazole-containing molecules.
Introduction: The Rise of a Privileged Scaffold
Indazole and its derivatives are of immense interest in drug discovery due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] The thermodynamic stability of the 1H-indazole tautomer over the 2H-form has made it a primary target in synthetic efforts.[3] The journey of indazole synthesis began in the late 19th century and has since evolved from classical, often harsh, methodologies to sophisticated, highly efficient modern techniques. This guide will navigate through this historical landscape, providing both theoretical understanding and practical guidance.
Classical Syntheses of the Indazole Core
The foundational methods for constructing the indazole ring system, while sometimes superseded by modern techniques, remain integral to the historical and practical understanding of indazole chemistry.
The Fischer Indazole Synthesis
While the Fischer synthesis is predominantly associated with the formation of indoles, its underlying principles have been adapted for the synthesis of indazoles. The classical Fischer indole synthesis, discovered by Emil Fischer in 1883, involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[4][5] The analogous synthesis of an indazole would conceptually involve the cyclization of a hydrazine derivative of an ortho-substituted benzene. The first reported synthesis of an indazole derivative by Emil Fischer in 1883 involved heating ortho-hydrazine cinnamic acid.[6]
The mechanism of the Fischer indole synthesis, which provides a conceptual framework for analogous indazole syntheses, proceeds through several key steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to the corresponding enamine or 'ene-hydrazine'.
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate then cyclizes, and upon elimination of ammonia, the aromatic indazole ring is formed.
The Jacobsen Indazole Synthesis
A more direct and widely recognized classical method for preparing 1H-indazoles is the Jacobsen synthesis. This method typically involves the nitrosation of an N-acyl-ortho-toluidine, followed by cyclization.[6] A well-documented procedure is provided by Organic Syntheses, which details the preparation of indazole from o-toluidine.
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Materials:
-
o-Toluidine (90 g, 0.839 mole)
-
Glacial Acetic Acid (90 mL)
-
Acetic Anhydride (180 mL, 1.90 mole)
-
Sodium Nitrite
-
Nitric Acid (for generating nitrous gases)
-
Benzene
-
Methanol
-
Sodium Methoxide solution in Methanol
-
Hydrochloric Acid (2N and 5N)
-
Ammonia solution
Procedure:
-
Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride in a two-necked flask equipped with a thermometer and a gas inlet tube. The acetylation is exothermic; cool the mixture in an ice bath.
-
Nitrosation: Nitrosate the cooled mixture by introducing a stream of nitrous gases (generated from sodium nitrite and nitric acid) while maintaining the temperature between +1°C and +4°C. The completion of nitrosation (after about 6 hours) is indicated by a permanent black-green color.
-
Isolation of N-Nitroso-o-acetotoluidide: Pour the reaction mixture onto a mixture of ice and water. An oil will separate. Extract the oil with benzene. Wash the combined benzene extracts with ice water, and then with a small amount of methanol to remove residual acetic anhydride.
-
Cyclization: To the benzene solution, add a solution of sodium methoxide in methanol dropwise while cooling. Gas evolution will be observed. After the gas evolution ceases, briefly heat the solution on a steam bath.
-
Work-up and Purification: Cool the solution and extract with 2N and 5N hydrochloric acid. Combine the acidic extracts and treat with an excess of ammonia to precipitate the indazole. Collect the crude indazole by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation to yield colorless indazole (m.p. 148°C).
The Jacobsen synthesis proceeds via the formation of an N-nitroso intermediate, which then undergoes an intramolecular cyclization. Mechanistic studies have indicated that the reaction is an intramolecular azo coupling with an initial acyl shift as the rate-determining step.[6]
The Davis-Beirut Reaction
The Davis-Beirut reaction is a notable method for the synthesis of 2H-indazoles.[7] This reaction typically involves the N,N-bond forming heterocyclization of an N-substituted 2-nitrobenzylamine in the presence of a base.[7] A key advantage of this reaction is its use of relatively inexpensive starting materials and the avoidance of toxic metals.[7]
This protocol is based on a procedure described for the synthesis of novel 3-amino-2H-indazole derivatives.[8]
Materials:
-
o-Nitrobenzylamine derivative (e.g., from the reduction of an imine formed from an o-nitrobenzaldehyde)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Starting Material: Synthesize the required o-nitrobenzylamine derivative. For example, by reacting an o-nitrobenzaldehyde with a primary amine to form an imine, followed by reduction with a suitable reducing agent (e.g., NaBH₄).
-
Cyclization: Dissolve the o-nitrobenzylamine derivative in anhydrous THF. Add DBU to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by a suitable method (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion of the reaction, quench the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent. Dry the combined organic layers and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 2-amino-2H-indazole.
The proposed mechanism for the base-catalyzed Davis-Beirut reaction involves the formation of a carbanion intermediate. The reaction begins with the deprotonation of the carbon adjacent to the secondary amine by a base. This carbanion then attacks an oxygen of the nitro group, initiating a cascade that leads to the formation of the N-N bond and the indazole ring.[7]
Modern Synthetic Methodologies
The classical methods for indazole synthesis have been complemented and, in many cases, surpassed by modern synthetic strategies that offer milder reaction conditions, greater functional group tolerance, and higher yields. A brief overview of some of these modern approaches is presented below, with a quantitative comparison in the subsequent section.
-
Transition-Metal-Catalyzed C-H Activation/Annulation: These methods offer high atom economy and allow for the synthesis of complex and diverse indazole derivatives.[1]
-
[3+2] Dipolar Cycloaddition of Sydnones and Arynes: This approach provides high yields and excellent regioselectivity for 2H-indazoles under mild reaction conditions.[1]
-
Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to introduce aryl and other substituents onto the indazole core.[9]
Quantitative Comparison of Indazole Synthesis Routes
The choice of a synthetic route depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials. The following tables provide a summary of quantitative data for various indazole synthesis methods.
Table 1: Comparison of Classical and Modern Indazole Synthesis Methods
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Jacobsen Synthesis | 30-60%[10] | Limited to derivatives of o-toluidine | Uses readily available starting materials | Often requires harsh acidic conditions and can have moderate yields |
| Davis-Beirut Reaction | 60-90%[1] | Tolerates a range of alkyl and some aryl amines | Metal-free, uses inexpensive starting materials | Can be low-yielding with certain substrates; may require optimization |
| Transition-Metal-Catalyzed C-H Activation/Annulation | 50-95%[1] | Broad scope for both coupling partners | High atom economy, synthesis of complex derivatives | May require expensive and/or toxic metal catalysts |
| [3+2] Dipolar Cycloaddition of Sydnones and Arynes | >80%[1] | Broad functional group tolerance | High yields, excellent regioselectivity for 2H-indazoles | Requires the synthesis of sydnone precursors |
Table 2: Selected Examples of Modern Indazole Syntheses with Yields
| Reaction Type | Starting Materials | Product | Yield (%) | Reference |
| Rh(III)/Cu(II)-co-catalyzed C-H amidation | Arylimidate and Organoazide | 1H-Indazole derivative | up to 94% | [11] |
| Pd-catalyzed cross-coupling | 2-Bromobenzaldehyde and Benzophenone hydrazone | 1H-Indazole derivative | Good | [11] |
| Metal-free synthesis | N-Tosylhydrazones and Nitroaromatic compounds | 1H-Indazole derivative | Good | [11] |
| Cu-catalyzed three-component reaction | 2-Bromobenzaldehyde, Primary amine, and Sodium azide | 2H-Indazole derivative | Good | [11] |
| N-N bond-forming oxidative cyclization | 2-Aminomethyl-phenylamine | 3H-Indazole | 94% | [11] |
Conclusion and Future Outlook
The synthesis of the indazole core has a rich history, from the pioneering work of Emil Fischer to the sophisticated transition-metal-catalyzed reactions of the 21st century. While classical methods laid the groundwork, modern methodologies have significantly expanded the accessibility and diversity of indazole derivatives for applications in drug discovery and materials science. The continued development of more sustainable and efficient synthetic routes, including flow chemistry and biocatalysis, will undoubtedly further enhance the importance of the indazole scaffold in the years to come. This guide has provided a comprehensive overview of the key synthetic strategies, offering both the historical context and the practical details necessary for researchers to effectively navigate the synthesis of this important heterocyclic system.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 8. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemistry of Innovation: A Technical Guide to the Safe Handling of Methyl 6-amino-1H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-amino-1H-indazole-4-carboxylate and its derivatives are at the forefront of medicinal chemistry, representing a class of compounds with significant potential in the development of novel therapeutics.[1][2] As with any potent chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available data for structurally related indazole derivatives.
Core Safety and Hazard Information
Hazard Classification (Anticipated)
Based on data for similar indazole derivatives, this compound should be handled as a substance that is:
-
Harmful if swallowed. [3]
-
Causes skin irritation. [3]
-
Causes serious eye irritation. [3]
-
May cause respiratory irritation. [3]
Table 1: GHS Hazard and Precautionary Statements for Structurally Similar Indazole Amines
| Statement Type | Code | Description |
| Hazard | H302 | Harmful if swallowed |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
| P264 | Wash skin thoroughly after handling | |
| P270 | Do not eat, drink or smoke when using this product | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P405 | Store locked up | |
| P501 | Dispose of contents/container to an approved waste disposal plant |
Data extrapolated from safety information for related amino-indazole compounds.[3]
Physicochemical Properties
The physicochemical properties of this compound are essential for understanding its behavior in experimental settings. While specific data for this compound is limited, Table 2 provides properties for a closely related isomer.
Table 2: Physicochemical Data for Methyl 3-amino-1H-indazole-6-carboxylate
| Property | Value |
| Molecular Weight | 191.19 g/mol |
| Purity | 95% |
| MDL Number | MFCD28523166 |
Data from a supplier of a structural isomer.[3]
Experimental Protocols for Safe Handling
Adherence to strict laboratory protocols is crucial when working with potent, research-grade chemicals. The following procedures are recommended for handling this compound and other heterocyclic amines.[4][5][6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.[4]
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is advisable to double-glove when handling the solid compound or concentrated solutions.
-
Protective Clothing: A lab coat must be worn and kept fastened. For procedures with a higher risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.
Engineering Controls
Engineering controls are designed to minimize exposure at the source.
-
Chemical Fume Hood: All weighing and solution preparation activities must be conducted within a properly functioning fume hood.[6]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available. Prepare all required equipment and reagents.
-
Weighing: Carefully weigh the required amount of this compound in the fume hood. Use a spatula for transfers and avoid creating dust.
-
Dissolution: Add the solid to the chosen solvent in a suitable container within the fume hood. Swirl gently to dissolve.
-
Reaction Setup: Perform all subsequent reaction steps within the fume hood.
-
Post-Handling: After use, tightly seal the container. Decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
-
Waste Disposal: Dispose of all waste, including contaminated gloves and weighing paper, in a designated hazardous waste container in accordance with institutional and local regulations.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYL 3-AMINO-1H-INDAZOLE-6-CARBOXYLATE | CymitQuimica [cymitquimica.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. ethz.ch [ethz.ch]
- 6. Laboratory Safety Manual [ehs.cornell.edu]
- 7. uwlax.edu [uwlax.edu]
Spectroscopic Data Interpretation for Amino-Indazole Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used for the characterization of amino-indazole esters. The accurate interpretation of spectroscopic data is crucial for the structural elucidation and purity assessment of these compounds, which are significant scaffolds in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents key quantitative data in a comparative format, and illustrates the analytical workflow.
Introduction to Amino-Indazole Esters
Indazole derivatives are a prominent class of heterocyclic compounds known for their wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2] The introduction of amino and ester functionalities to the indazole core can significantly modulate these properties. The synthesis of N-substituted indazoles often yields a mixture of N-1 and N-2 isomers, making robust analytical characterization essential.[1][3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for differentiating these isomers and confirming the molecular structure.[1][3]
Spectroscopic Characterization Techniques
The structural assignment of amino-indazole esters relies on the comprehensive analysis of data from various spectroscopic methods. NMR spectroscopy is particularly powerful for distinguishing between N-1 and N-2 isomers.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4] Both ¹H and ¹³C NMR are critical for the structural elucidation of amino-indazole esters.
Key Differentiating Features for N-1 and N-2 Isomers:
-
¹H NMR: The chemical shift of the proton at the 7-position (H-7) of the indazole ring is a key diagnostic marker. In N-1 substituted indazoles, the H-7 proton is significantly deshielded and appears at a higher chemical shift (downfield) compared to the corresponding N-2 isomer.[1] This is attributed to the anisotropic effect of the adjacent substituent on the nitrogen atom.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are sensitive to the position of substitution. Generally, these carbons are more shielded (appear at a lower chemical shift) in the N-2 isomers compared to the N-1 isomers.[5]
Table 1: Comparative ¹H NMR Spectral Data for N-Substituted Indazole Esters (Illustrative)
| Proton | N-1 Isomer Chemical Shift (ppm) | N-2 Isomer Chemical Shift (ppm) | Key Observations |
| H-3 | ~8.0 | ~7.7 | Generally a singlet. |
| H-4 | ~7.8 | ~7.6 | Typically a doublet. |
| H-5 | ~7.4 | ~7.1 | Typically a triplet. |
| H-6 | ~7.2 | ~7.3 | Typically a triplet. |
| H-7 | ~8.2 | ~7.8 | Significant downfield shift in N-1 isomer. [1] |
| -NH₂ | Variable | Variable | Broad singlet, position dependent on solvent and concentration. |
| Ester Alkyl Group | Variable | Variable | Dependent on the specific ester group (e.g., -CH₃, -CH₂CH₃). |
Note: These are approximate chemical shift ranges and can vary based on the specific substituents and solvent used.
Table 2: Comparative ¹³C NMR Spectral Data for N-Substituted Indazole Esters (Illustrative)
| Carbon | N-1 Isomer Chemical Shift (ppm) | N-2 Isomer Chemical Shift (ppm) | Key Observations |
| C-3 | ~134 | ~124 | More shielded in N-2 isomer.[5] |
| C-3a | ~122 | ~119 | More shielded in N-2 isomer.[5] |
| C-4 | ~121 | ~120 | |
| C-5 | ~127 | ~127 | |
| C-6 | ~122 | ~122 | |
| C-7 | ~110 | ~117 | More deshielded in N-2 isomer. |
| C-7a | ~140 | ~148 | More deshielded in N-2 isomer. |
| Ester C=O | ~170 | ~170 |
Note: These are approximate chemical shift ranges and can vary based on the specific substituents and solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For amino-indazole esters, key vibrational bands include:
Table 3: Key IR Absorption Bands for Amino-Indazole Esters
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300-3500 | Medium, often two bands for -NH₂ |
| C-H stretch (aromatic) | 3000-3100 | Medium to weak |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (ester) | 1700-1750 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium to weak |
| C-N stretch | 1200-1350 | Medium |
| C-O stretch (ester) | 1000-1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.[6] Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used. The molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern can provide clues about the structure, although distinguishing between N-1 and N-2 isomers based solely on fragmentation can be challenging without high-resolution mass spectrometry and tandem MS (MS/MS) experiments.[7][8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) can differ between N-1 and N-2 isomers due to differences in their electronic structures.[3][9] The benzenoid structure of 1H-indazoles and the quinonoid structure of 2H-indazoles lead to distinct absorption profiles.[1]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
-
Sample Preparation: Dissolve 5-10 mg of the amino-indazole ester sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.[10]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of proton and carbon signals, especially for complex structures.
Infrared (IR) Spectroscopy[3]
-
Sample Preparation:
-
KBr Pellet (for solid samples): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
-
Thin Film (for oily or low-melting solid samples): Place a small amount of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry (MS)[3]
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.[3]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
UV-Vis Spectroscopy[3]
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A solvent blank should be run first and subtracted from the sample spectrum.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized amino-indazole ester.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of amino-indazole esters.
Signaling Pathways and Biological Activity
Indazole derivatives are known to interact with various biological targets, and their mechanism of action often involves the modulation of specific signaling pathways. For instance, certain indazole derivatives have been investigated as inhibitors of kinases such as EGFR, which are key components of cell signaling pathways that regulate cell growth, proliferation, and differentiation.[2] Dysregulation of these pathways is a hallmark of many cancers.
The following diagram illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by amino-indazole ester-based inhibitors.
Caption: Simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition by a hypothetical amino-indazole ester.
Conclusion
The structural characterization of amino-indazole esters is a critical step in the research and development of new therapeutic agents. A multi-spectroscopic approach, combining NMR, IR, MS, and UV-Vis, is essential for unambiguous structure determination and isomer differentiation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists working with this important class of compounds. Further investigation into the specific biological targets and signaling pathways of novel amino-indazole esters will continue to drive their development in medicinal chemistry.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives | MDPI [mdpi.com]
Navigating the Synthesis of Methyl 6-amino-1H-indazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 6-amino-1H-indazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors for cancer therapy. While direct commercial availability of this specific amine is limited, it can be reliably synthesized from its corresponding nitro precursor. This technical guide provides a comprehensive overview of a feasible synthetic route, detailed experimental protocols, and the potential applications of this valuable building block.
Acquisition Strategy: Synthesis via Reduction
The most practical approach to obtain this compound is through the chemical reduction of its nitro analogue, Methyl 6-nitro-1H-indazole-4-carboxylate. The nitro precursor is available from commercial suppliers, making this a viable two-step acquisition strategy for research and development purposes.
Reagents and Materials
Below is a table summarizing the key reagents and materials required for the synthesis of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Methyl 6-nitro-1H-indazole-4-carboxylate | Not available | C₉H₇N₃O₄ | 221.17 | Starting material. Available from suppliers like Laibo Chem.[1] |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | Cl₂H₄O₂Sn | 225.65 | Reducing agent. |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Used to create an acidic environment for the reduction. |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Used for neutralization during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
Experimental Protocol: Reduction of Methyl 6-nitro-1H-indazole-4-carboxylate
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using tin(II) chloride.[2] This method is generally effective and reliable for the conversion of nitroindazoles to their corresponding amino derivatives.
Reaction Scheme:
Caption: Synthetic scheme for the reduction of Methyl 6-nitro-1H-indazole-4-carboxylate.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 6-nitro-1H-indazole-4-carboxylate (1.0 eq) in ethanol.
-
Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Alternative Reduction Methods
While the tin(II) chloride method is robust, other reduction protocols can also be employed:
-
Catalytic Hydrogenation: This is a clean and efficient method utilizing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2][3]
-
Reduction with Iron in Acidic Medium: A cost-effective and environmentally benign method using iron powder in the presence of an acid like acetic acid or ammonium chloride.[3][4][5]
The choice of method may depend on the available equipment, scale of the reaction, and tolerance of other functional groups in the molecule.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from the starting material to the purified final product.
Caption: Experimental workflow for the synthesis of this compound.
Significance in Drug Discovery and Potential Signaling Pathways
The indazole scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs and numerous clinical candidates featuring this heterocyclic core.[6] The amino group at the 6-position of the indazole ring, as in this compound, serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design.
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. For instance, Pazopanib, an indazole-containing drug, is a multi-targeted tyrosine kinase inhibitor.
While the specific signaling pathway interactions of this compound are not yet defined, its structural similarity to known kinase inhibitors suggests potential activity against pathways such as:
-
VEGFR Signaling: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is critical for angiogenesis (the formation of new blood vessels), a hallmark of cancer.
-
PDGFR Signaling: Platelet-Derived Growth Factor Receptor (PDGFR) signaling is involved in cell growth, proliferation, and migration.
-
Other Kinase Pathways: The indazole scaffold can be tailored to target a wide range of other kinases involved in cell cycle control, apoptosis, and inflammation.
The following diagram depicts a simplified, generalized kinase signaling pathway that could be a potential target for derivatives of this compound.
Caption: Generalized receptor tyrosine kinase signaling pathway potentially targeted by indazole derivatives.
References
- 1. Methyl 6-nitro-1H-indazole-4-carboxylate , Package: 100mg , Laibo Chem - Global Labor [globallabor.com.br]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric forms of 6-amino-1H-indazole derivatives
An In-depth Technical Guide on the Tautomeric Forms of 6-Amino-1H-Indazole Derivatives
Introduction
Indazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their three-dimensional structure, which dictates molecular interactions with biological targets. A crucial, and complex, aspect of indazole chemistry is the phenomenon of tautomerism: the ability of a molecule to exist in two or more interconvertible structural forms that are in dynamic equilibrium.[3][4] For 6-amino-1H-indazole derivatives, this phenomenon is twofold, involving both annular tautomerism within the indazole ring system and amino-imino tautomerism at the 6-position substituent.
This technical guide offers a comprehensive examination of the tautomeric forms of 6-amino-1H-indazole derivatives. It is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the relevant tautomeric equilibria, experimental and computational methods for their characterization, and a summary of key quantitative data to aid in structural elucidation.
Tautomeric Equilibria in 6-Aminoindazole
Indazole derivatives can exhibit several tautomeric forms. The most significant for the 6-aminoindazole core are annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, and the amino-imino tautomerism of the exocyclic amino group.
Annular Tautomerism
The indazole ring system primarily exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[1] A third, 3H-indazole, is significantly less stable and rarely observed.[5][6] For most substituted indazoles, the 1H-tautomer is thermodynamically more stable and thus predominates in solution and the solid state.[1][2][7] Theoretical calculations suggest the 1H-tautomer of unsubstituted indazole is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹.[8][9]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tautomer - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Methyl 6-amino-1H-indazole-4-carboxylate as a Versatile Building Block for Potent PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms. The indazole scaffold is a key pharmacophore in many potent PARP inhibitors. This document provides detailed application notes and experimental protocols for the use of Methyl 6-amino-1H-indazole-4-carboxylate as a strategic building block in the synthesis of indazole-based PARP inhibitors, with a focus on the synthetic route to Niraparib, a clinically approved PARP inhibitor.
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1 and PARP-2, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP in cancer cells with defective homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death—a concept known as synthetic lethality.[2]
The 1H-indazole-4-carboxamide core is a validated and effective scaffold for the design of potent PARP inhibitors. Its structural features allow for key interactions with the nicotinamide binding pocket of the PARP enzyme. This compound is a valuable starting material for the synthesis of a variety of substituted indazole-based PARP inhibitors, offering a handle for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation: Inhibitory Potency of Indazole-Based PARP Inhibitors
The following table summarizes the inhibitory activities of Niraparib and other representative indazole-based PARP inhibitors.
| Compound Name/ID | Target | IC50 (nM) | Cell-Based Assay | CC50 (nM) | Reference(s) |
| Niraparib (MK-4827) | PARP-1 | 3.8 | Proliferation (BRCA-1 deficient cells) | 10-100 | [3][4] |
| PARP-2 | 2.1 | PARP activity (whole cell) | EC50 = 4 | [3][4] | |
| Compound I | PARP | 4 | Proliferation (BRCA-1 deficient cells) | 42 | [5] |
| Indazole 8a | PARP-1 | 24 | - | - | [4] |
Signaling Pathway and Experimental Workflow
PARP Signaling Pathway in DNA Repair
The following diagram illustrates the role of PARP in the base excision repair pathway and the mechanism of action of PARP inhibitors, leading to synthetic lethality in HR-deficient cancer cells.
Caption: Mechanism of PARP inhibition and synthetic lethality.
General Workflow for Synthesis and Evaluation of PARP Inhibitors
This diagram outlines the typical workflow from the synthesis of a PARP inhibitor using this compound to its biological evaluation.
Caption: Synthetic and evaluation workflow for indazole-based PARP inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib) from this compound (Hypothesized Route)
This protocol outlines a plausible synthetic route to Niraparib starting from this compound, based on established indazole chemistry.
Step 1: Diazotization and Sandmeyer Reaction to form Methyl 6-bromo-1H-indazole-4-carboxylate
-
Suspend this compound (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 6-bromo-1H-indazole-4-carboxylate.
Step 2: N-Arylation with (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate
-
To a solution of Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) and (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.1 eq) in an anhydrous solvent such as DMF or dioxane, add a copper(I) catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., L-proline or DMEDA, 0.2 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).
-
Degas the reaction mixture with nitrogen or argon.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the N-arylated product.
Step 3: Amidation to form the Carboxamide
-
Dissolve the methyl ester from the previous step in a suitable solvent such as methanol.
-
Add an excess of a 7N solution of ammonia in methanol.
-
Seal the reaction vessel and heat to 80-100 °C for 24-48 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Step 4: Deprotection of the Piperidine Nitrogen
-
Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the free base with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the final product, Niraparib, by an appropriate method.
Protocol 2: PARP-1 Enzymatic Assay (IC50 Determination)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the PARP-1 enzyme.
-
Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, and a detection reagent (e.g., HRP-conjugated anti-PAR antibody).
-
Procedure:
-
Coat a 96-well plate with histone H1 and wash.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Add a reaction mixture containing recombinant PARP-1 enzyme and activated DNA.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and wash the plate.
-
Add streptavidin-HRP conjugate to detect the incorporated biotinylated PAR.
-
After incubation and washing, add a colorimetric or chemiluminescent HRP substrate.
-
Measure the signal using a microplate reader.
-
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Protocol 3: Cell-Based Proliferation Assay (CC50 Determination)
This assay measures the effect of the PARP inhibitor on the proliferation of cancer cells, particularly those with BRCA mutations.
-
Cell Lines: Use a pair of isogenic cell lines, one with functional BRCA (e.g., BRCA-proficient) and one with deficient BRCA (e.g., BRCA-deficient).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PARP inhibitor for a specified period (e.g., 72 hours).
-
Add a cell viability reagent (e.g., MTS or CellTiter-Glo®).
-
Incubate for 1-4 hours.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis: The signal is proportional to the number of viable cells. Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curve.
Conclusion
This compound serves as a strategic and versatile starting material for the synthesis of potent PARP inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development to synthesize and evaluate novel indazole-based PARP inhibitors, contributing to the advancement of targeted cancer therapies.
References
- 1. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. irbm.com [irbm.com]
Application Notes and Protocols for Amide Coupling of Methyl 6-amino-1H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-1H-indazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors used in oncology.[1] The amino group at the 6-position serves as a key functional handle for the synthesis of diverse libraries of amide derivatives, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Many indazole-containing drugs, such as Pazopanib and Entrectinib, are known to target receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and FGFR, which are crucial regulators of angiogenesis and cell proliferation.[2][3][4][5][6][7][8][9] This document provides detailed protocols for the amide coupling of this compound with various carboxylic acids, focusing on methods suitable for this potentially electron-deficient heteroaromatic amine.
Challenges in Amide Coupling with Aminoindazoles
The amine at the 6-position of the indazole ring is attached to an aromatic system, which can decrease its nucleophilicity compared to aliphatic amines. This reduced reactivity can lead to sluggish or incomplete reactions with standard amide coupling protocols. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure high yields and purity of the desired amide products.
Recommended Amide Coupling Protocols
Two primary protocols are recommended for the amide coupling of this compound: a high-efficiency method using HATU for challenging couplings and a cost-effective, robust method using EDC in combination with an activating agent and a catalyst for more reactive coupling partners.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered or electronically demanding. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent known for its rapid reaction times and low rates of epimerization.
Experimental Protocol:
-
To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/DMAP/HOBt Catalyzed Coupling
This protocol is a cost-effective alternative that is particularly effective for electron-deficient amines. It utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, with the addition of 4-Dimethylaminopyridine (DMAP) as a catalyst and 1-Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and suppress side reactions.
Experimental Protocol:
-
To a stirred solution of the desired carboxylic acid (1.2 eq.) in acetonitrile (CH₃CN, 0.2 M) add this compound (1.0 eq.).
-
Add EDC (1.0 eq.), HOBt (0.1 eq.), and DMAP (1.0 eq.).
-
Stir the resulting mixture at room temperature. Monitor the progress of the reaction by TLC.
-
After completion of the reaction (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes expected yields for the amide coupling of a generic carboxylic acid with this compound using the protocols described above. These are representative yields and may vary depending on the specific carboxylic acid used.
| Coupling Protocol | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protocol 1 | Carboxylic Acid (1.0 eq.), this compound (1.1 eq.), HATU (1.1 eq.), DIPEA (3.0 eq.) | DMF | 25 | 2-6 | 85-95% |
| Protocol 2 | Carboxylic Acid (1.2 eq.), this compound (1.0 eq.), EDC (1.0 eq.), DMAP (1.0 eq.), HOBt (0.1 eq.) | CH₃CN | 25 | 12-24 | 70-85% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the amide coupling, purification, and analysis of the resulting N-acylated this compound derivatives.
Caption: General experimental workflow for amide coupling.
Relevant Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR) Signaling
Indazole derivatives are known to inhibit various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs).[6][10] Dysregulation of the FGFR signaling pathway is implicated in various cancers, promoting tumor cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the FGFR signaling cascade, a potential target for novel amide derivatives of this compound.[10][11][12][13][14]
Caption: Simplified FGFR signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 3. Pazopanib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 5. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Methyl 6-amino-1H-indazole-4-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets.[2][3] Due to their smaller size, fragments can explore chemical space more effectively and often form high-quality interactions with the target protein, leading to lead compounds with superior physicochemical and pharmacokinetic properties.[4] The indazole scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, particularly as kinase inhibitors.[5][6] Its ability to form key hydrogen bond interactions with the hinge region of kinases makes it an ideal starting point for inhibitor design.[6]
This document provides detailed application notes and protocols for the use of Methyl 6-amino-1H-indazole-4-carboxylate as a versatile fragment in FBDD campaigns, targeting protein kinases involved in oncogenic signaling pathways.
Fragment Profile: this compound
This compound is an excellent candidate for fragment screening. Its physicochemical properties align well with the "Rule of Three," a set of guidelines used to define a high-quality fragment. The indazole core provides a rigid scaffold with well-defined hydrogen bond donors and acceptors, while the amino and methyl carboxylate substituents offer vectors for synthetic elaboration to improve potency and selectivity.
| Property | Value | Conformance with "Rule of Three" |
| Molecular Weight (MW) | 191.18 g/mol | Yes (< 300 Da) |
| LogP (calculated) | 1.5 | Yes (< 3) |
| Hydrogen Bond Donors | 3 | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 4 | No (> 3) - Acceptable deviation |
| Rotatable Bonds | 2 | Yes (≤ 3) |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Favorable for cell permeability |
Experimental Workflow for Fragment Screening
A typical FBDD workflow involves a primary screen to identify binders, followed by orthogonal validation methods and structural biology to confirm the binding mode. This information then guides the synthetic chemistry effort to evolve the fragment hit into a potent lead compound.
Application Protocols
The weak affinity of fragments necessitates the use of sensitive biophysical techniques for their detection.[1][7] Below are detailed protocols for primary screening and validation using Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects binding events by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[8] It is highly sensitive and provides real-time kinetic data.[9][10]
Objective: To identify fragments from a library that bind to a target protein (e.g., a protein kinase).
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, NLC)
-
Target protein (>95% purity)
-
Fragment library (including this compound) dissolved in 100% DMSO.
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
Methodology:
-
Chip Preparation and Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize the target protein (e.g., 20-50 µg/mL in immobilization buffer) to the desired density (e.g., 8,000-12,000 RU).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M Ethanolamine-HCl.
-
A reference channel should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration (e.g., 100-200 µM) with a constant, low percentage of DMSO (e.g., 1-2%).
-
Inject each fragment solution over the target and reference surfaces for a defined association time (e.g., 30 seconds), followed by a dissociation phase with running buffer (e.g., 60 seconds).
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and a buffer blank.
-
A binding response significantly above the noise level indicates a potential "hit."
-
Calculate the Ligand Efficiency (LE) for initial hit ranking: LE = -RT * ln(KD) / N, where N is the number of non-hydrogen atoms.
-
Protocol 2: Hit Validation by NMR Spectroscopy
NMR spectroscopy is a powerful tool in FBDD, capable of detecting weak binding events and providing structural information about the interaction.[11][12][13] Both ligand-observed and protein-observed experiments are commonly used.
Objective: To confirm the binding of hits from the primary screen and to map their binding site on the target protein.
A. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe.
-
Target protein solution in a deuterated buffer (e.g., 10-20 µM in PBS, pH 7.4, 99.9% D₂O).
-
Fragment hits (1-2 mM final concentration).
Methodology:
-
Sample Preparation: Prepare a sample containing the target protein and a fragment hit in the deuterated NMR buffer.
-
STD Experiment Setup:
-
Acquire a reference ¹H NMR spectrum of the sample.
-
Set up the STD experiment with on-resonance saturation of a protein resonance (e.g., -1.0 ppm) and off-resonance saturation where no protein or ligand signals are present (e.g., 40 ppm).
-
Use a train of selective Gaussian pulses for saturation over 2-3 seconds.
-
-
Data Acquisition and Analysis:
-
Acquire the STD spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
Signals present in the STD spectrum belong to the fragment and confirm binding. The relative intensity of the signals can provide information on which protons of the fragment are in closest proximity to the protein.
-
B. Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)
Materials:
-
Uniformly ¹⁵N-labeled target protein (>95% purity).
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe.
-
Fragment hits.
Methodology:
-
Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein (e.g., 50-100 µM) in NMR buffer (90% H₂O/10% D₂O).
-
HSQC Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add a stoichiometric excess of the fragment hit (e.g., 5-10 fold molar excess) to the protein sample.
-
Acquire another ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the two spectra. Chemical Shift Perturbations (CSPs) of specific amide peaks in the protein's HSQC spectrum upon fragment addition are indicative of binding.
-
If backbone resonance assignments for the protein are available, the perturbed residues can be mapped onto the protein's structure to identify the binding site.[11]
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution, unambiguous structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[4]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Crystals of the target protein.
-
Fragment hits dissolved in a suitable solvent (e.g., DMSO, ethylene glycol).
-
Cryoprotectant solution.
-
X-ray diffraction equipment (in-house or synchrotron source).
Methodology:
-
Crystal Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a reservoir solution compatible with the crystal, often including a cryoprotectant.
-
Transfer a protein crystal into a drop of the soaking solution.
-
Allow the fragment to soak into the crystal for a period ranging from minutes to hours.
-
-
Crystal Harvesting and Data Collection:
-
Loop out the soaked crystal and flash-cool it in liquid nitrogen.
-
Mount the crystal on the X-ray diffractometer.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data (indexing, integration, scaling).
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Generate electron density maps (2Fo-Fc and Fo-Fc).
-
Carefully inspect the difference (Fo-Fc) map for positive electron density corresponding to the bound fragment.
-
Model the fragment into the density and refine the protein-fragment complex structure.
-
Analyze the binding mode, identifying key interactions (hydrogen bonds, hydrophobic contacts) that can be exploited for fragment evolution.
-
Hypothetical Target Pathway: Fibroblast Growth Factor Receptor (FGFR) Signaling
Indazole derivatives are well-known inhibitors of protein kinases.[5] A plausible target for a fragment like this compound is the ATP-binding site of a kinase such as FGFR. Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it an important therapeutic target.[1][8] An inhibitor developed from this fragment would block the kinase activity, thereby inhibiting downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways that promote cell proliferation and survival.[9][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance | MDPI [mdpi.com]
- 8. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 10. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Video: MAPK Signaling Cascades [jove.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
Application of Amino-Indazole Derivatives in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of amino-indazole derivatives in cancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent anti-cancer activity by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2][3]
Application Notes
Amino-indazole derivatives have emerged as a promising class of small molecules for the development of novel anti-cancer therapeutics.[3] Their versatility allows for modifications that can target a wide range of biological molecules with high specificity and potency.
Key Mechanisms of Action
Amino-indazole derivatives exert their anti-cancer effects through various mechanisms, primarily by inhibiting key enzymes and modulating critical signaling pathways.
-
Kinase Inhibition: A significant number of amino-indazole derivatives are potent kinase inhibitors.[2][4] They often target the ATP-binding site of kinases involved in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR, EGFR, PDGFRα) and serine/threonine kinases (e.g., Aurora kinase, cyclin-dependent kinases, IKKα, FLT3, Kit).[2][5][6][7][8] The 1H-indazole-3-amine moiety is a particularly effective hinge-binding fragment for kinases.[9][10]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Some amino-indazole derivatives have been designed as inhibitors of IDO1, an enzyme that plays a crucial role in tumor immune evasion.[5][11][12] By inhibiting IDO1, these compounds can enhance the anti-tumor immune response.
-
Modulation of Apoptosis and Cell Cycle: Certain amino-indazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[5][11][13] For instance, some compounds have been found to affect the p53/MDM2 pathway and inhibit Bcl2 family members, leading to programmed cell death.[1][13]
Prominent Amino-Indazole Derivatives and their Anti-Cancer Activity
Several amino-indazole derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines. The following tables summarize the in vitro efficacy of selected compounds.
Table 1: Anti-proliferative Activity of 6-Substituted Amino-Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (Human colorectal cancer) | 0.4 ± 0.3 | [5][11] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Human colorectal cancer) | 14.3 ± 4.4 | [14] |
| Compound 22 | HCT116 (Human colorectal cancer) | 2.5 ± 1.6 | [5] |
| Compound 29 | A549 (Human lung carcinoma) | 0.7 - 10 | [5] |
| Compound 30 | A549 (Human lung carcinoma) | 0.7 - 10 | [5] |
| Compound 34 | A549 (Human lung carcinoma) | 0.7 - 10 | [5] |
| Compound 36 | A549 (Human lung carcinoma) | 0.7 - 10 | [5] |
| Compound 37 | A549 (Human lung carcinoma) | 0.7 - 10 | [5] |
| Compound 39 | MDA-MB-231 (Human breast adenocarcinoma) | 1.7 ± 1.1 | [12] |
| Compound 39 | A549 (Human lung carcinoma) | 2.8 ± 1.3 | [12] |
| Compound 39 | SNU-638 (Human stomach adenocarcinoma) | 1.8 ± 1.4 | [12] |
Table 2: Anti-proliferative Activity of 1H-indazole-3-amine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 (Human chronic myeloid leukemia) | 5.15 | [13][15] |
| Compound 6o | HEK-293 (Human embryonic kidney - normal) | 33.2 | [13][15] |
Table 3: Kinase Inhibitory Activity of 3-amino-1H-indazol-6-yl-benzamides
| Compound | Target Kinase | EC50 (nM) | Reference |
| Compound 4 | FLT3 | single-digit nanomolar | [6] |
| Compound 4 | c-Kit | single-digit nanomolar | [6] |
| Compound 4 | PDGFRα (T674M mutant) | single-digit nanomolar | [6] |
| Compound 11 | FLT3 | single-digit nanomolar | [6] |
| Compound 11 | c-Kit | single-digit nanomolar | [6] |
| Compound 11 | PDGFRα (T674M mutant) | single-digit nanomolar | [6] |
Table 4: IKKα Inhibitory Activity of Aminoindazole-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase | Ki (nM) | Reference |
| SU1261 | IKKα | 10 | [8] |
| SU1261 | IKKβ | 680 | [8] |
| SU1349 | IKKα | 16 | [8] |
| SU1349 | IKKβ | 3352 | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by amino-indazole derivatives and the general workflows for their experimental evaluation.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: The p53/MDM2 autoregulatory feedback loop in response to cellular stress.
Caption: The non-canonical NF-κB signaling pathway.
Caption: General experimental workflow for evaluating amino-indazole derivatives.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-cancer properties of amino-indazole derivatives.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Amino-indazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the amino-indazole derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
This assay measures cell density based on the measurement of cellular protein content.[1]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Amino-indazole derivative stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air-dry the plates.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air-dry the plates.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, then wash with PBS.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p53, Bcl-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. excli.de [excli.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. protocols.io [protocols.io]
Application Notes and Protocols: Derivatization of Methyl 6-amino-1H-indazole-4-carboxylate for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] Methyl 6-amino-1H-indazole-4-carboxylate is a versatile building block for drug discovery, offering multiple points for chemical modification. The 6-amino group, in particular, serves as a key handle for introducing diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. These derivatization strategies are crucial for developing novel therapeutic agents.[3][4] This document provides detailed protocols for two common and effective derivatization strategies at the 6-amino position: N-acylation and reductive amination.
Application Note 1: Synthesis of N-Acyl Derivatives via Amide Coupling
The formation of an amide bond is one of the most important reactions in medicinal chemistry, with approximately 25% of all pharmaceuticals containing at least one amide linkage.[5] Acylation of the 6-amino group of this compound allows for the introduction of a vast array of chemical functionalities, enabling fine-tuning of a compound's biological activity and physical properties.
General Reaction Scheme:
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gctlc.org [gctlc.org]
Application Notes: The Strategic Role of Methyl 6-amino-1H-indazole-4-carboxylate in the Synthesis of Potent PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a prime target for the development of novel oncology therapeutics. The indazole scaffold has emerged as a privileged structure in the design of potent and selective PI3K inhibitors. Methyl 6-amino-1H-indazole-4-carboxylate is a versatile starting material, offering multiple reaction sites for chemical modification to generate diverse libraries of indazole-based compounds for screening and optimization as PI3K inhibitors. This document outlines the potential synthetic utility of this building block and provides detailed protocols for the synthesis and evaluation of a representative PI3K inhibitor.
The indazole core, particularly when incorporated into larger heterocyclic systems, has shown significant promise in targeting the ATP-binding pocket of PI3K enzymes. A notable example is Pictilisib (GDC-0941), a potent pan-Class I PI3K inhibitor, which features a 2-(1H-indazol-4-yl) moiety. While the direct synthesis of Pictilisib from this compound is not the established route, this starting material provides a valuable platform for the development of novel inhibitors with potentially different substitution patterns and improved pharmacological properties. The 6-amino group can be functionalized to introduce solubilizing groups or moieties that interact with specific residues in the kinase domain, while the 4-carboxylate group can be converted to other functionalities or used as a handle for further chemical elaboration.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of indazole-based PI3K inhibitors.
Proposed Synthetic Application of this compound
This compound serves as a strategic starting point for the synthesis of PI3K inhibitors. The following workflow outlines a plausible, generalized synthetic route to a thieno[3,2-d]pyrimidine-based inhibitor, a scaffold present in GDC-0941.
Caption: Proposed synthetic workflow from this compound to a PI3K inhibitor.
Experimental Protocols
Protocol 1: Synthesis of a 2-(1H-Indazol-4-yl)-thieno[3,2-d]pyrimidine PI3K Inhibitor (Generalized)
This protocol describes a generalized multi-step synthesis to illustrate the construction of a potent indazole-based PI3K inhibitor.
Step 1: Diazotization and Sandmeyer Reaction of this compound
-
Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr, HCl) at 0°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuBr, CuCl) in the same strong acid.
-
Slowly add the diazonium salt solution to the copper(I) halide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding methyl 6-halo-1H-indazole-4-carboxylate.
Step 2: Suzuki Coupling with a Boronic Ester
-
To a solution of the 6-halo-indazole from Step 1 (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) add the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography to obtain the coupled indazole intermediate.
Step 3: Construction of the Thieno[3,2-d]pyrimidine Core and Final Assembly
The synthesis of the thieno[3,2-d]pyrimidine core and its subsequent coupling to the indazole moiety can be achieved through various published methods. A general approach involves the reaction of a suitably substituted 4-chloro-thieno[3,2-d]pyrimidine with the indazole intermediate.
-
Synthesize the 4-chloro-thieno[3,2-d]pyrimidine scaffold according to literature procedures.
-
Combine the indazole intermediate from Step 2 (1.0 eq) with the 4-chloro-thieno[3,2-d]pyrimidine (1.1 eq) in a suitable solvent (e.g., DMF, NMP).
-
Add a non-nucleophilic base (e.g., DIPEA) and heat the reaction mixture at elevated temperatures (e.g., 120-150°C) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction, pour into water, and extract the product.
-
Purify the final compound by preparative HPLC or crystallization.
Protocol 2: In Vitro PI3K Enzyme Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 values of the synthesized inhibitor against PI3K isoforms.[1][2][3][4][5]
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
ATP
-
HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-GST antibody, GST-GRP1-PH domain, and biotinylated-PIP3)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor or DMSO (vehicle control).
-
Add the PI3K enzyme and PIP2 substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents and incubate to allow for complex formation.
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.
-
Calculate the HTRF ratio and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cellular Western Blot Analysis of AKT Phosphorylation
This protocol is used to assess the ability of the inhibitor to block PI3K signaling in a cellular context by measuring the phosphorylation of AKT at Ser473.[6][7][8][9][10]
Materials:
-
Cancer cell line with an activated PI3K pathway (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test inhibitor for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
Caption: Workflow for Western blot analysis of AKT phosphorylation.
Quantitative Data Presentation
The following table presents representative inhibitory activities of an indazole-based PI3K inhibitor, GDC-0941, against Class I PI3K isoforms and its effect on cell proliferation.[11][12]
| Assay | Target/Cell Line | IC50 / GI50 (nM) | Reference |
| Enzymatic Assay | PI3Kα | 3 | [11] |
| PI3Kβ | 33 | [11] | |
| PI3Kδ | 3 | [11] | |
| PI3Kγ | 75 | [11] | |
| Cell Proliferation | U87-MG (Glioblastoma) | < 1000 | [13] |
| MCF-7 (Breast Cancer) | < 1000 | [13] | |
| MEB-Med-8A (Medulloblastoma) | ~1000 | [12] | |
| D283 Med (Medulloblastoma) | ~1000 | [12] |
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel PI3K inhibitors. The strategic functionalization of its amino and carboxyl groups allows for the exploration of new chemical space and the development of inhibitors with improved potency, selectivity, and pharmacokinetic properties. The provided protocols for synthesis and biological evaluation offer a framework for researchers to advance the discovery of next-generation indazole-based PI3K inhibitors for cancer therapy.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
N-Alkylation of 6-Amino-1H-Indazole Esters: A Detailed Guide to Regioselective Synthesis
For researchers, scientists, and professionals in drug development, the targeted N-alkylation of indazole scaffolds is a critical step in the synthesis of numerous pharmacologically active compounds. This document provides detailed application notes and protocols for the regioselective N-alkylation of 6-amino-1H-indazole esters, a key intermediate in the development of various therapeutic agents.
The indazole core is a privileged structure in medicinal chemistry, and its N-alkylation is a common strategy to modulate physicochemical properties and biological activity. However, the presence of two reactive nitrogen atoms (N-1 and N-2) in the 1H-indazole ring presents a significant challenge, often leading to mixtures of regioisomers.[1][2] The protocols outlined below describe methodologies to selectively achieve either N-1 or N-2 alkylation of 6-amino-1H-indazole esters by carefully controlling reaction conditions.
Factors Influencing Regioselectivity
The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of several factors, including:
-
Base and Solvent System: The choice of base and solvent significantly influences the position of alkylation. Strong, non-coordinating bases in aprotic, non-polar solvents tend to favor N-1 alkylation, which is often the thermodynamically more stable product.[3][4][5]
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the approach to the N-1 position, thereby favoring N-2 alkylation.[3][4]
-
Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N-1 and N-2 positions.[3][4]
-
Alkylating Agent: The nature of the alkylating agent can also play a role in directing the regioselectivity.[3][4]
Experimental Protocols
The following protocols provide step-by-step procedures for achieving selective N-1 and N-2 alkylation of a generic methyl 6-amino-1H-indazole-3-carboxylate. Researchers should note that optimization of these conditions may be necessary for specific substrates and alkylating agents.
Protocol 1: Selective N-1 Alkylation using Sodium Hydride
This protocol is designed to favor the formation of the thermodynamically controlled N-1 alkylated product.[3][4][5]
Materials:
-
Methyl 6-amino-1H-indazole-3-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl Halide (e.g., Alkyl Bromide or Iodide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 6-amino-1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require heating to 50 °C for completion.[6]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated product.
Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for achieving N-2 alkylation, which is often the kinetically favored product.[4][5][6]
Materials:
-
Methyl 6-amino-1H-indazole-3-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) (1.5 equiv)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve methyl 6-amino-1H-indazole-3-carboxylate (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[1]
-
Reagent Addition: Cool the solution to 0 °C and add DEAD or DIAD (1.5 equiv) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Directly purify the crude residue by flash column chromatography on silica gel to separate the N-1 and N-2 isomers and isolate the desired N-2 alkylated product.[1]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of indazole esters. Note that yields are highly substrate-dependent and the data presented is for illustrative purposes based on general findings in the literature.
Table 1: Conditions for N-1 Alkylation of Indazole Esters
| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Typical N-1:N-2 Ratio | Reference |
| 1 | NaH | THF | Alkyl Bromide | rt to 50 | >99:1 | [3][4] |
| 2 | Cs₂CO₃ | THF | Alkyl Bromide | rt | 5.8:1 | [3] |
| 3 | K₂CO₃ | DMF | Alkyl Halide | 120 | 1.4:1 | [2] |
Table 2: Conditions for N-2 Alkylation of Indazole Esters
| Entry | Reagents | Solvent | Temperature (°C) | Typical N-1:N-2 Ratio | Reference |
| 1 | Alcohol, PPh₃, DEAD/DIAD | THF | 0 to rt | 1:2.5 | [4][5] |
| 2 | NaH | DMF | Isopropyl Iodide | rt | 1:1.2 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of 6-amino-1H-indazole esters.
Caption: General experimental workflow for the N-alkylation of 6-amino-1H-indazole esters.
The successful and regioselective N-alkylation of 6-amino-1H-indazole esters is achievable through the careful selection of reaction conditions. The protocols and data presented here provide a solid foundation for researchers to synthesize desired N-alkylated indazole derivatives for further investigation in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Methyl 6-amino-1H-indazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) assays on Methyl 6-amino-1H-indazole-4-carboxylate derivatives. This class of compounds, belonging to the broader family of indazoles, has garnered significant attention in drug discovery due to their diverse biological activities, including potent inhibition of various protein kinases.[1][2] The protocols outlined below are designed for the identification and characterization of lead compounds targeting key signaling pathways implicated in diseases such as cancer.
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives developed as kinase inhibitors.[2][3] These compounds often act by competing with ATP for binding to the kinase active site, thereby modulating cellular signaling pathways crucial for cell proliferation, survival, and differentiation.
Target Signaling Pathway: PI3K/Akt/mTOR
A critical intracellular signaling pathway that is frequently dysregulated in cancer is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway. This pathway plays a central role in regulating cell growth, proliferation, and survival. Several 3-amino-1H-indazole derivatives have been reported to target this pathway.[1] High-throughput screening of this compound derivatives against key kinases in this pathway, such as PI3K or Akt, can identify potent and selective inhibitors.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel α-Glucosidase Inhibitors from Indazole-Amine Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and evaluation of indazole-amine based α-glucosidase inhibitors, a promising class of compounds for the management of type 2 diabetes mellitus. The protocols outlined below are based on established and peer-reviewed research, offering a guide from precursor synthesis to in vitro biological screening.
Introduction
α-Glucosidase inhibitors are therapeutic agents that function by delaying the absorption of carbohydrates from the small intestine, thereby reducing the postprandial increase in blood glucose levels. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, and its derivatives, particularly those incorporating amine functionalities, have demonstrated potent α-glucosidase inhibitory activity. This document details the synthesis of two promising series of indazole-based inhibitors: N-hydrazinecarbothioamide substituted indazoles and methyl 1-(substituted benzoyl)-1H-indazole-4-carboxylates.
Data Presentation: α-Glucosidase Inhibitory Activity
The following tables summarize the in vitro α-glucosidase inhibitory activity (IC₅₀ values) of representative indazole-amine derivatives from two key studies. Acarbose, a commercially available α-glucosidase inhibitor, is used as a standard for comparison.
Table 1: α-Glucosidase Inhibitory Activity of N-Hydrazinecarbothioamide Substituted Indazoles
| Compound ID | Substituent (R) on Phenyl Ring | IC₅₀ (µM) |
| 4 | 4-OH | 1.54 ± 0.02 |
| 5 | 3-OH | 1.89 ± 0.04 |
| 6 | 2-OH | 2.04 ± 0.01 |
| 7 | 4-CH₃ | 2.25 ± 0.05 |
| 8 | 2,4-di-Cl | 2.50 ± 0.02 |
| Acarbose (Standard) | - | 1.36 ± 0.01 |
Table 2: α-Glucosidase Inhibitory Activity of Methyl 1-(substituted benzoyl)-1H-indazole-4-carboxylate Derivatives
| Compound ID | Substituent on Benzoyl Ring | IC₅₀ (µM) |
| 8 | 2,4-dichloro | 16.99 ± 0.19 |
| 9 | 2-bromo | 18.04 ± 0.09 |
| 10 | 4-nitro | 19.11 ± 0.14 |
| 12 | 3-fluoro | 20.01 ± 0.11 |
| Acarbose (Standard) | - | 12.79 ± 0.17 |
Experimental Workflow and Logic
The overall process for identifying novel indazole-amine based α-glucosidase inhibitors follows a logical progression from chemical synthesis to biological evaluation. This workflow is depicted in the diagram below.
Caption: General workflow for the synthesis and screening of indazole-amine α-glucosidase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminoindazole Precursor
This protocol describes a general method for the synthesis of the key intermediate, 3-aminoindazole, from 2-fluorobenzonitrile.
Materials:
-
2-Fluorobenzonitrile
-
Hydrazine hydrate (80% solution)
-
n-Butanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a solution of 2-fluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-aminoindazole.
-
Confirm the structure of the product using spectroscopic techniques (¹H-NMR, ¹³C-NMR, MS).
Protocol 2: General Synthesis of N-Hydrazinecarbothioamide Substituted Indazoles
This protocol outlines the synthesis of the final inhibitor compounds by condensation of an indazole intermediate with substituted phenyl isothiocyanates.
Materials:
-
1H-Indazole-3-carbohydrazide (Intermediate 1)
-
Substituted phenyl isothiocyanate (e.g., 4-hydroxyphenyl isothiocyanate)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Synthesize the intermediate 1H-indazole-3-carbohydrazide from the corresponding indazole ester by reaction with hydrazine hydrate.
-
Dissolve 1H-indazole-3-carbohydrazide (1.0 eq) in methanol in a round-bottom flask.
-
Add the desired substituted phenyl isothiocyanate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, the precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum.
-
Characterize the final product by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS, IR).
Protocol 3: General Synthesis of Methyl 1-(substituted benzoyl)-1H-indazole-4-carboxylates
This protocol describes the acylation of methyl 1H-indazole-4-carboxylate with various substituted benzoyl chlorides.
Materials:
-
Methyl 1H-indazole-4-carboxylate
-
Substituted benzoyl chloride (e.g., 2,4-dichlorobenzoyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 1H-indazole-4-carboxylate (1.0 eq) in dry dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified product using spectroscopic techniques (¹H-NMR, ¹³C-NMR, HR-MS).
Protocol 4: In Vitro α-Glucosidase Inhibition Assay
This protocol details the colorimetric assay used to determine the inhibitory activity of the synthesized compounds against α-glucosidase from Saccharomyces cerevisiae.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.1 U/mL)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (e.g., 1 mM)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) as a stop solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer. The final concentration of DMSO should be kept below 1%.
-
In a 96-well microplate, add 20 µL of the test compound solution (or buffer for control/blank) and 20 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the reaction mixture at 37 °C for 20 minutes.
-
Stop the reaction by adding 50 µL of the Na₂CO₃ solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value, the concentration of the inhibitor required to achieve 50% inhibition, by plotting the percentage of inhibition against the inhibitor concentration.
Mechanism of Action
The synthesized indazole-amine derivatives are proposed to inhibit α-glucosidase through competitive or mixed-type inhibition, interacting with the active site of the enzyme and preventing the hydrolysis of dietary carbohydrates. The diagram below illustrates the role of α-glucosidase in carbohydrate digestion and its inhibition.
Caption: Mechanism of α-glucosidase action and its inhibition by indazole-amine derivatives.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of indazole-amine derivatives as potent α-glucosidase inhibitors. The structure-activity relationship data suggests that substitutions on the phenyl rings significantly influence the inhibitory potency, offering a rationale for the design of future analogs with enhanced activity. These methodologies are valuable for researchers engaged in the discovery and development of novel therapeutics for type 2 diabetes.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-amino-1H-indazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl 6-amino-1H-indazole-4-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the formation of a nitro-substituted indazole precursor, Methyl 6-nitro-1H-indazole-4-carboxylate. The second step is the reduction of the nitro group to an amine to yield the final product.
Q2: What are the critical parameters to control during the synthesis of the nitro-indazole intermediate?
A2: Temperature control is crucial during the diazotization and cyclization steps to minimize the formation of side products. The stoichiometry of reagents, particularly the nitrosating agent, should be carefully controlled to ensure complete conversion without excessive side reactions.
Q3: Which methods are recommended for the reduction of the nitro group to an amine?
A3: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.[1] Other viable methods include reduction with tin(II) chloride (SnCl₂) or iron powder in the presence of an acid or ammonium chloride.[1] The choice of method may depend on the presence of other functional groups in the molecule and laboratory safety protocols.
Q4: What are the common challenges encountered during the purification of the final product?
A4: The amino group in the final product can make it more polar and potentially more susceptible to oxidation. Purification is often achieved by column chromatography.[2] It is important to use appropriate solvent systems and handle the compound under an inert atmosphere if it is found to be air-sensitive.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of Methyl 6-nitro-1H-indazole-4-carboxylate
| Possible Cause | Suggested Solution |
| Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of the nitrosating agent. Use a slight excess of the nitrosating agent. |
| Formation of side products. | Control the temperature throughout the reaction. Analyze the crude product to identify major impurities and adjust reaction conditions accordingly. |
| Inefficient cyclization. | Ensure the reaction is stirred for a sufficient amount of time after diazotization. The optimal reaction time may need to be determined empirically. |
| Product loss during workup. | Use cold water for precipitation and washing to minimize the solubility of the product. Ensure complete extraction with an appropriate organic solvent. |
Problem 2: Incomplete reduction of the nitro group
| Possible Cause | Suggested Solution |
| Inactive catalyst (for catalytic hydrogenation). | Use fresh, high-quality Pd/C catalyst. Ensure the reaction is performed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). |
| Insufficient reducing agent (for chemical reduction). | Use a sufficient excess of the reducing agent (e.g., SnCl₂ or Fe). Monitor the reaction by TLC or LC-MS to ensure completion. |
| Poor solubility of the starting material. | Choose a solvent system in which the nitro-indazole is soluble. For catalytic hydrogenation, a protic co-solvent like ethanol or acetic acid can be beneficial. |
| Catalyst poisoning. | Ensure the starting material and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
Problem 3: Formation of impurities during reduction
| Possible Cause | Suggested Solution | | Over-reduction of other functional groups. | If other reducible functional groups are present, a milder reducing agent or more selective conditions may be required. For example, using iron powder with ammonium chloride is often a mild and selective method.[1] | | Formation of azo compounds. | This can occur with certain reducing agents like lithium aluminum hydride (LiAlH₄) for aromatic nitro compounds and should be avoided.[3] | | Degradation of the product. | The amino-indazole product may be sensitive to air or light. Work up the reaction promptly and consider performing the purification under an inert atmosphere. |
Experimental Protocols
Step 1: Synthesis of Methyl 6-nitro-1H-indazole-4-carboxylate
This protocol is adapted from general procedures for the synthesis of nitroindazoles.
Materials:
-
3-Amino-4-methyl-5-nitrobenzoic acid
-
Methanol
-
Thionyl chloride (or other esterification agent)
-
Sodium nitrite
-
Hydrochloric acid
-
Glacial acetic acid
Procedure:
-
Esterification: Convert 3-amino-4-methyl-5-nitrobenzoic acid to its methyl ester using standard esterification methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid or using thionyl chloride in methanol).
-
Diazotization and Cyclization:
-
Dissolve the methyl 3-amino-4-methyl-5-nitrobenzoate in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain crude Methyl 6-nitro-1H-indazole-4-carboxylate.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Quantitative Data for Step 1 (Illustrative):
| Parameter | Value |
| Starting Material | 10 g |
| Sodium Nitrite | 1.1 eq |
| Reaction Temperature | 0-5 °C, then RT |
| Reaction Time | 14-26 hours |
| Typical Yield | 70-85% |
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group using catalytic hydrogenation.
Materials:
-
Methyl 6-nitro-1H-indazole-4-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve Methyl 6-nitro-1H-indazole-4-carboxylate in methanol or ethanol in a flask suitable for hydrogenation.
-
Add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data for Step 2 (Illustrative):
| Parameter | Value |
| Starting Material | 5 g |
| Catalyst (10% Pd/C) | 5-10 mol% |
| Hydrogen Pressure | 1 atm (balloon) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 85-95% |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of Crude Methyl 6-amino-1H-indazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 6-amino-1H-indazole-4-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Initial Purification Attempt
| Possible Cause | Suggested Solution |
| Inappropriate Purification Technique | The chosen method (e.g., recrystallization) may not be effective for the specific impurity profile. Consider using an alternative or complementary technique, such as column chromatography. |
| Incorrect Solvent System in Recrystallization | The solvent may be too good at dissolving the compound at room temperature, or it may also dissolve impurities. Screen a variety of solvents and solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[1] |
| Suboptimal Conditions in Column Chromatography | The eluent polarity may be too high, causing co-elution of impurities with the product, or too low, resulting in poor separation. Optimize the solvent system using thin-layer chromatography (TLC) before performing column chromatography. A gradient elution from a non-polar to a more polar solvent system is often effective.[2] |
| Presence of Baseline Impurities | The crude material may contain impurities with similar polarity to the desired product, making separation difficult. Consider a chemical workup before purification, such as an acid wash to remove basic impurities.[3] |
Problem 2: Oiling Out During Recrystallization
| Possible Cause | Suggested Solution |
| Supersaturation | The solution is too concentrated, leading to the compound coming out of solution as a liquid instead of crystals. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly. |
| Inappropriate Solvent | The boiling point of the solvent may be higher than the melting point of the solute. Choose a solvent with a lower boiling point. |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Try to remove these impurities by a preliminary purification step like a charcoal treatment or a quick filtration through a small plug of silica gel. |
Problem 3: Tailing of the Product Spot on TLC and Poor Separation in Column Chromatography
| Possible Cause | Suggested Solution |
| Interaction with Silica Gel | The basic amino group of the molecule can interact strongly with the acidic silica gel, leading to tailing. Add a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia, to the eluent to neutralize the acidic sites on the silica gel.[4] |
| Compound Overload on TLC or Column | Too much sample has been applied, leading to broad, tailing spots or bands. Use a more dilute solution for spotting on TLC and do not overload the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity of the compound.[2]
Q2: What are the likely impurities I might encounter in my crude product?
A2: Common impurities may include unreacted starting materials, regioisomers (e.g., N2-alkylated indazoles), and byproducts from side reactions such as hydrolysis of the ester group. The specific impurities will depend on the synthetic route employed.[5]
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: While the optimal solvent must be determined experimentally, good starting points for screening include ethanol, methanol, ethyl acetate, or solvent mixtures such as n-hexane/ethyl acetate or n-hexane/acetone.[1]
Q4: What is a suitable stationary and mobile phase for the column chromatography of this compound?
A4: Silica gel is a commonly used stationary phase. For the mobile phase (eluent), a gradient of ethyl acetate in hexane is a good starting point. The polarity of the eluent can be gradually increased to achieve optimal separation. For basic compounds like this, adding a small amount of triethylamine to the eluent can improve peak shape and separation.[2][4]
Q5: How can I confirm the purity of my final product?
A5: The purity of the final compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. Structural confirmation and identification of any remaining impurities can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
Data Presentation
Table 1: Typical Purity Data for Purified Indazole Derivatives
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Recovery | Reference |
| Column Chromatography | ~85% | >98% | ~96% | [6] |
| Recrystallization | >90% | >99% | 70-90% | General Lab Practice |
Note: This data is for a structurally related nitro-indazole derivative and should be considered as a general guide.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined by TLC analysis. A gradient elution, where the polarity of the solvent is gradually increased, is often beneficial.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A logical flow for troubleshooting common purification problems.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl 1H-indazole-4-carboxylate 97 192945-49-6 [sigmaaldrich.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Side reaction products in the synthesis of substituted indazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted indazoles. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Troubleshooting Guides & FAQs
This section is organized by common synthetic methods for preparing substituted indazoles.
N-Alkylation of Indazoles
The N-alkylation of indazoles is a common method for introducing substituents, but it is often plagued by a lack of regioselectivity, leading to mixtures of N1 and N2 isomers.
Q1: My N-alkylation of a substituted indazole is producing a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A1: The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring. Here are key factors to consider for controlling regioselectivity:
-
Base and Solvent System: This is a critical factor. For N1-selectivity, a strong, non-nucleophilic base in an aprotic solvent is often effective. A widely successful system is sodium hydride (NaH) in tetrahydrofuran (THF). Conversely, different base/solvent combinations can alter the product ratio.
-
Substituents on the Indazole Ring:
-
Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the N2 position, thus favoring alkylation at the N1 position.
-
Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂, -CO₂Me), can direct alkylation to the N2 position with high selectivity.
-
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. The 1H-indazole tautomer is generally more thermodynamically stable. Running the reaction at a lower temperature may favor the kinetic product (often the N2 isomer), while higher temperatures can allow for equilibration to the thermodynamic product (the N1 isomer).
Q2: I am trying to synthesize the N1-alkylated indazole. What is a reliable protocol to achieve high N1-selectivity?
A2: The use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established method for achieving high N1-regioselectivity, often exceeding a 99:1 ratio of N1 to N2 isomers.
Experimental Protocol: N1-Selective Alkylation of Substituted Indazoles
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or iodide)
-
Anhydrous work-up and purification solvents
Procedure:
-
To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 50 °C.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated indazole.
Davis-Beirut Reaction
The Davis-Beirut reaction is a method for the synthesis of 2H-indazoles from o-nitrobenzylamines. Low yields and reaction failures can be common if not optimized.
Q1: My Davis-Beirut reaction is giving a low yield or failing altogether. What are the common causes?
A1: The efficiency of the Davis-Beirut reaction is sensitive to several factors. Here are some common issues and troubleshooting strategies:
-
Substrate Suitability: The reaction is known to be less efficient with certain substrates. Using secondary alcohols, allyl/propargyl alcohols, or anilines as starting materials can lead to significantly reduced yields. If you are using these substrates, you may need to explore alternative synthetic routes.
-
Water Content: The presence of water is critical for this reaction, but the amount must be controlled. The addition of a small amount of water to the alcoholic solvent can sometimes improve yields. However, excessive water can be detrimental and may lead to the decomposition of the key o-nitrosobenzaldehyde intermediate.
-
Reaction Conditions: The reaction can be performed under either acidic or basic conditions. Optimizing the pH of your reaction mixture may improve the yield. For some substrates, an acid-catalyzed version of the Davis-Beirut reaction has been shown to be effective.
Q2: I suspect the o-nitrosobenzaldehyde intermediate is decomposing. How can I mitigate this?
A2: Decomposition of the o-nitrosobenzaldehyde intermediate is a known failure mode. To address this, consider the following:
-
Control of Water Content: As mentioned, optimize the water concentration in your reaction.
-
Trapping of the Intermediate: In some cases, the liberated amine from the reaction can react with the o-nitrosobenzaldehyde. If you are using a less nucleophilic amine (like aniline), it may not effectively compete in trapping this intermediate, leading to decomposition.
Palladium-Catalyzed Indazole Synthesis
Palladium-catalyzed reactions, such as intramolecular amination, are powerful tools for indazole synthesis. However, side reactions like dehalogenation can reduce the yield of the desired product.
Q1: In my palladium-catalyzed intramolecular amination of an o-bromobenzylhydrazine, I am observing a significant amount of the debrominated starting material as a byproduct. How can I minimize this?
A1: The formation of the debrominated starting material is a common side reaction in palladium-catalyzed cross-coupling reactions and is often referred to as hydrodehalogenation. This byproduct can form in yields of 10-20%[1]. Here are some strategies to minimize it:
-
Choice of Base: Strong bases can sometimes promote the formation of palladium-hydride species that lead to dehalogenation. Consider using a weaker base.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cyclization and the undesired dehalogenation. Screening different ligands may be necessary.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.
-
Purity of Starting Materials: Ensure your starting materials and solvents are free of impurities that could generate hydride species.
Cadogan-Sundberg and Related Reductive Cyclizations
Reductive cyclizations of o-nitroarenes are classic methods for preparing indazoles. These reactions can sometimes be harsh and produce side products from incomplete reduction or rearrangement.
Q1: My Cadogan-type reaction is giving a complex mixture of products. What are the likely side products and how can I improve the reaction?
A1: The Cadogan reaction typically involves the deoxygenation of a nitro group. Incomplete deoxygenation can lead to the formation of stable intermediates like 2H-indazole N-oxides. In one study, a 16% yield of the deoxygenated 2H-indazole was isolated from the corresponding N-oxide, indicating that these intermediates can be significant[2]. Other potential side reactions include rearrangements. To improve the reaction:
-
Choice of Reducing Agent: Ensure you are using a sufficient amount of a potent deoxygenating agent, such as a trialkyl phosphite.
-
Reaction Temperature and Time: These reactions often require elevated temperatures. However, excessively high temperatures can lead to decomposition. Careful optimization of the temperature and reaction time is crucial.
-
Milder Conditions: Newer modifications of the Cadogan reaction that proceed under milder conditions have been developed and may provide a cleaner reaction profile.
Q2: I am observing N-alkoxyindoles as byproducts in my Cadogan-Sundberg synthesis. Where do these come from?
A2: The formation of N-alkoxyindoles, such as N-ethoxyindoles when using triethyl phosphite, is a known side reaction in the Cadogan-Sundberg indole synthesis, which is closely related to indazole synthesis. Mechanistic studies have shown that the oxygen atom in the N-alkoxy group originates from the nitro group of the starting material, not from the phosphite reagent. This suggests a complex reaction pathway involving the transfer of an oxygen atom. Minimizing this side product may involve careful control of the reaction conditions to favor the desired complete deoxygenation pathway.
Data on Side Product Formation
The following table summarizes some of the quantitative data found regarding side product formation in the synthesis of substituted indazoles.
| Synthetic Method | Desired Product | Side Product(s) | Reaction Conditions | Yield of Side Product(s) | Reference |
| N-Alkylation | N1-alkylated indazole | N2-alkylated indazole | NaH, THF | <1% | [3] |
| N-Alkylation | N1-alkylated indazole | N2-alkylated indazole | Various bases and solvents | See original source for detailed ratios | |
| Palladium-Catalyzed Intramolecular Amination | 2-Aryl-2H-indazole | Debrominated starting material | Pd(OAc)₂, dppf, tBuONa, Toluene, 90 °C | 10-20% | [1] |
| Cadogan Reaction | 2H-Indazole | 2H-Indazole N-oxide | (Interrupted reaction) | (N-oxide as main product) | [2] |
Experimental Protocols
Detailed experimental protocols for the key synthetic methods discussed above are provided to aid in the successful execution of your reactions.
Protocol 1: N1-Selective Alkylation of Substituted Indazoles (Please refer to the detailed protocol in the N-Alkylation of Indazoles section above.)
Protocol 2: Davis-Beirut Reaction for the Synthesis of 2H-Indazoles
Materials:
-
o-Nitrobenzylamine derivative
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve the o-nitrobenzylamine derivative (1.0 equivalent) in methanol.
-
Add an aqueous solution of potassium hydroxide (e.g., 5% solution) to the reaction mixture. The optimal amount of water may need to be determined empirically but can be in the range of 15-25% of the total solvent volume.
-
Stir the reaction mixture at room temperature or gently heat to 60 °C, monitoring the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Palladium-Catalyzed Intramolecular Amination for 2-Aryl-2H-Indazole Synthesis
Materials:
-
N-Aryl-N-(o-bromobenzyl)hydrazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vessel, add the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 equivalent), Pd(OAc)₂ (catalytic amount, e.g., 5 mol%), and dppf (catalytic amount, e.g., 10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by sodium tert-butoxide (1.2 equivalents).
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this technical support center.
References
Technical Support Center: Optimization of Suzuki Coupling Reactions with Indazole Substrates
Welcome to the technical support center for Suzuki coupling reactions involving indazole substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. The indazole scaffold is a crucial component in many pharmaceutical compounds, particularly as kinase inhibitors in cancer therapy, making its efficient functionalization via Suzuki coupling a key synthetic step.[1][2]
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H of the indazole ring before performing a Suzuki coupling reaction?
A1: Generally, N-protection is not strictly required for Suzuki coupling of many indazole substrates, and unprotected 3-iodoindazoles can undergo successful coupling.[3] In some cases, particularly with nitro-substituted indazoles, N-Boc protecting groups can be unstable under basic reaction conditions, leading to in-situ deprotection.[3] Therefore, starting with the unprotected indazole is often a viable and preferred strategy. However, if issues like low conversion are encountered, considering N-protection (e.g., with a BOC group) can be a part of the optimization strategy.[4]
Q2: What are the common side reactions observed during Suzuki coupling with indazoles and how can they be minimized?
A2: Common side reactions include the homocoupling of the boronic acid and dehalogenation (or protodeboronation) of the starting materials.[1][5]
-
Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen.[4] To minimize this, ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst.[4] Running the reaction at the lowest effective temperature can also help reduce homocoupling.[4]
-
Dehalogenation of the Indazole Substrate: The formation of a dehalogenated byproduct is a common issue.[4] This can be caused by residual water or certain bases. Using anhydrous solvents and bases (like anhydrous K₃PO₄) can be beneficial.[1][4]
-
Protodeboronation of Boronic Acid: This can occur in the presence of excess water or at high reaction temperatures over prolonged times.[1] Using anhydrous solvents where possible or minimizing the amount of water can mitigate this issue.[1]
Q3: My Suzuki coupling reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?
A3: Low or no conversion can stem from several factors, primarily related to the catalyst, base, or reaction conditions.[3] For electron-deficient halides like many iodo-indazoles, the oxidative addition step is generally facile, suggesting other steps in the catalytic cycle might be problematic.[3]
Here is a logical workflow for troubleshooting low conversion:
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive palladium catalyst. | Use a fresh batch of catalyst. The formation of palladium black can indicate catalyst decomposition.[3] Consider screening different catalysts and ligands; for electron-deficient substrates, more electron-rich and bulky ligands like XPhos or SPhos can be effective.[3] |
| Inappropriate base. | The base is crucial for the transmetalation step. If common bases like Na₂CO₃ or K₂CO₃ are ineffective, switch to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[3] The presence of some water can be essential for the activity of certain bases.[3] | |
| Poor solvent choice. | The solvent affects the solubility of all reaction components. Common solvents to screen include 1,4-dioxane, DMF, and toluene.[3] A mixture of an organic solvent with water (e.g., dioxane/water 4:1) is often effective.[1] | |
| Insufficient reaction temperature. | If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave irradiation can also significantly accelerate the reaction.[3] | |
| Significant Byproduct Formation | Homocoupling of boronic acid. | This side reaction is often promoted by oxygen.[4] Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst by bubbling with an inert gas (Ar or N₂) for 15-30 minutes.[1][4] |
| Dehalogenation of indazole. | This can be caused by protic impurities. Use anhydrous solvents and ensure the base is not hydrated.[4] | |
| Protodeboronation of boronic acid. | High temperatures, prolonged reaction times, and excess water can lead to the cleavage of the C-B bond.[1] Use anhydrous solvents when possible and optimize the reaction time and temperature.[1] | |
| Reaction Does Not Go to Completion | Insufficient equivalents of boronic acid. | Boronic acids can degrade or homocouple during the reaction. Using a slight excess (1.2-1.5 equivalents) is a common practice.[1] |
| Catalyst deactivation. | The unprotected N-H of the indazole can sometimes interfere with the catalytic cycle.[4] If other optimizations fail, consider N-protection.[4] |
Experimental Protocols
General Protocol for Suzuki Coupling of 3-Iodo-1H-Indazole Derivatives
This is a general starting protocol that may require optimization for specific substrates.[1]
Materials:
-
3-Iodo-1H-indazole derivative (1.0 equiv.)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add the 3-iodo-1H-indazole derivative, the boronic acid, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]
-
Under a positive pressure of the inert gas, add the palladium catalyst.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.[1]
Caption: A typical experimental workflow for the Suzuki coupling reaction.[1]
Data Presentation: Optimization of Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki coupling reaction. Below are summarized results from optimization studies.
Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [6]
| Entry | Pd Catalyst | Reaction Time | Yield (%) |
| 1 | Pd(PPh₃)₄ | 4 h | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | 4 h | 75 |
| 3 | Pd(PCy₃)₂ | 2 h | 57 |
| 4 | Pd(dppf)Cl₂ | 2 h | 84 |
| Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, DME, 80 °C.[5][6] |
Table 2: Optimization of Suzuki-Miyaura Reaction of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid. [7]
| Entry | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 48 | 20 |
| 2 | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | 48 | 40 |
| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 24 | 70 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 12 | 85 |
| 5 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 12 | 91 |
This technical guide provides a starting point for optimizing Suzuki coupling reactions with indazole substrates. For specific applications, further screening of conditions may be necessary to achieve optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Preventing N1 vs N2 isomerization in indazole synthesis
Technical Support Center: Indazole Synthesis
Topic: Preventing N1 vs. N2 Isomerization in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource provides researchers, scientists, and drug development professionals with practical guidance on controlling regioselectivity during the synthesis of N-substituted indazoles. Direct functionalization of the indazole ring often leads to a mixture of N1 and N2 substituted products, making regiocontrol a significant challenge.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: Why is controlling N1 vs. N2 isomerization a critical issue in indazole synthesis?
A1: The indazole scaffold contains two nucleophilic nitrogen atoms (N1 and N2). Direct alkylation or acylation reactions often yield a mixture of both regioisomers, which can be difficult and costly to separate.[3][4] Since the biological activity of indazole-containing drugs, such as Granisetron or Pazopanib, is often specific to one regioisomer, achieving high selectivity is crucial for efficient synthesis and the development of pure, effective therapeutic agents.[1][5]
Q2: What are the primary factors that influence N1 vs. N2 regioselectivity?
A2: The N1/N2 product ratio is determined by a complex interplay of steric effects, electronic effects, and reaction conditions.[1][6] The key factors to consider are:
-
Base and Solvent System: This is one of the most critical parameters. Strong bases like sodium hydride (NaH) in non-polar aprotic solvents like tetrahydrofuran (THF) strongly favor N1-alkylation.[7][8] In contrast, using potassium carbonate (K2CO3) in polar aprotic solvents like DMF often results in mixtures.[3][9]
-
Substituents on the Indazole Ring: The position and nature of substituents are highly influential.
-
Steric Hindrance: Bulky groups at the C3 position tend to block the N2 position, thus favoring substitution at N1.[1][6]
-
Electronic Effects: Electron-withdrawing groups (EWGs) such as -NO2 or -CO2Me, particularly at the C7 position, can strongly direct alkylation to the N2 position, achieving high selectivity (≥96%).[1][7]
-
-
Kinetic vs. Thermodynamic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1][6] Conditions that allow for equilibration can favor the N1 product.[6]
-
Nature of the Electrophile: The reactivity and steric bulk of the alkylating or acylating agent can also influence the outcome.[1]
Q3: Are there synthetic methods that inherently favor the formation of 2H-indazoles (N2 substitution)?
A3: Yes. While direct alkylation can be tuned for N2 selectivity, some synthetic routes are specifically designed to produce the 2H-indazole core. The Davis-Beirut reaction, for instance, is a robust method for constructing 2H-indazoles from o-nitrobenzylamine precursors.[10][11][12] Another powerful method is the Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates, which also selectively forms 2H-indazoles.[1][13]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?
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Start [label="Low N1/N2 Selectivity", fillcolor="#FBBC05"]; Q1 [label="Is the base NaH and\nthe solvent THF?", shape=diamond, fillcolor="#FFFFFF"]; Sol1 [label="Change to NaH in THF.\nThis combination strongly favors N1-alkylation (>99:1 selectivity observed in many cases).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q2 [label="Does the indazole have a\nsubstituent at the C3 position?", shape=diamond, fillcolor="#FFFFFF"]; Sol2 [label="Introduce a bulky C3 substituent (e.g., t-Bu, -CO2Me).\nThis sterically hinders the N2 position.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="High N1 Selectivity Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> Sol1 [label=" No "]; Sol1 -> End; Q1 -> Q2 [label=" Yes "]; Q2 -> Sol2 [label=" No "]; Sol2 -> End; Q2 -> End [label=" Yes "]; }
Caption: Decision workflow for troubleshooting low N1-selectivity.
Solution: To favor the thermodynamically preferred N1-product, you should switch to conditions known to enhance N1 selectivity.[8]
-
Change Base/Solvent System: The combination of sodium hydride (NaH) as the base in an anhydrous tetrahydrofuran (THF) solvent is highly effective, often providing >99% N1 regioselectivity.[1][6] This is attributed to the formation of a tight ion pair where the sodium cation coordinates with the N2 atom, sterically blocking it and directing the electrophile to N1.[1][3]
-
Introduce a C3-Substituent: If your synthetic plan allows, introducing a substituent at the C3 position, such as a carboxymethyl or tert-butyl group, can sterically hinder attack at the N2 position and significantly favor N1-alkylation.[1][6]
-
Consider a Different Reagent: Using cesium carbonate (Cs2CO3) in dioxane can also be an effective system for promoting selective N1-alkylation.[3]
Problem 2: I need to synthesize the N2-substituted indazole, but my current method yields the N1 isomer. What should I change?
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Start [label="Undesired N1 Product Formed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is substrate modification possible?", shape=diamond, fillcolor="#FFFFFF"]; Sol1 [label="Introduce an electron-withdrawing\ngroup (EWG) at the C7 position\n(e.g., -NO2, -CO2Me).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q2 [label="Can reaction conditions be changed?", shape=diamond, fillcolor="#FFFFFF"]; Sol2 [label="Use Mitsunobu conditions\n(PPh3, DEAD/DIAD, alcohol).\nThis often favors N2-alkylation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol3 [label="Use acidic conditions\n(e.g., TfOH catalyst)\nwith diazo compounds.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="High N2 Selectivity Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> Sol1 [label=" Yes "]; Sol1 -> End; Q1 -> Q2 [label=" No "]; Q2 -> Sol2 [label=" Yes "]; Q2 -> Sol3 [label=" Yes "]; Sol2 -> End; Sol3 -> End; }
Caption: Strategies for shifting selectivity towards the N2 isomer.
Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.[1]
-
Substituent-Directed Synthesis: The most powerful strategy is to introduce a strong electron-withdrawing group (EWG), like a nitro (-NO2) or carboxylate (-CO2Me), at the C7 position of the indazole ring. This has been shown to provide excellent N2-selectivity (≥96%), even under conditions that would normally favor N1.[1][7]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and DEAD or DIAD) is known to favor the formation of the N2-substituted isomer.[7][14][15] For example, N-alkylation of certain indazoles under Mitsunobu conditions has shown a strong preference for the N2 product (N1:N2 ratio of 1:2.5).[7][15]
-
Acid-Catalyzed Alkylation: Unlike base-mediated reactions, acidic conditions can promote N2-alkylation.[1] Using a catalyst like trifluoromethanesulfonic acid (TfOH) with diazo compounds is a highly effective, metal-free method for achieving excellent N2 selectivity (N2/N1 up to 100/0).[16][17]
Data Presentation: Impact of Reaction Conditions on N1/N2 Ratio
The following tables summarize quantitative data from literature, illustrating how different reaction parameters can be tuned to control the regiochemical outcome of indazole alkylation.
Table 1: Effect of Base and Solvent on Alkylation of 3-Substituted Indazoles
| Entry | C3-Substituent | Base | Solvent | N1:N2 Ratio | Reference |
|---|---|---|---|---|---|
| 1 | -H | K2CO3 | DMF | 58:42 | [9] |
| 2 | -CO2Me | NaH | THF | >99:1 | [7] |
| 3 | -COMe | NaH | THF | >99:1 | [6] |
| 4 | -t-Bu | NaH | THF | >99:1 | [6] |
| 5 | -CO2Me | K2CO3 | DMF | 1.5:1 | [7] |
| 6 | -H | Cs2CO3 | Dioxane | N1 selective |[3] |
Table 2: Effect of Substituent Position on Regioselectivity (NaH/THF Conditions)
| Entry | Substituent | Position | N1:N2 Ratio | Reference |
|---|---|---|---|---|
| 1 | -NO2 | C7 | 4:96 | [7] |
| 2 | -CO2Me | C7 | <1:99 | [1][7] |
| 3 | -Br | C7 | 1:7.3 | [15] |
| 4 | -Me | C7 | 1:1.2 |[15] |
Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation using NaH/THF
This protocol is optimized for achieving high N1-regioselectivity and is particularly effective for indazoles with C3 substituents.[3][4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the starting 1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.[4]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.[4][14]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.[3][14]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise to the suspension at room temperature.[14]
-
Reaction Monitoring: Stir the reaction at room temperature or heat as required (e.g., 50 °C) until completion, monitoring progress by TLC or LC-MS.[7]
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.[3]
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[3][14]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[3][14]
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol often favors the formation of the N2-isomer, providing a valuable alternative to base-mediated methods.[4][14]
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5-2.3 eq.), and triphenylphosphine (PPh3, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).[4][14]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 eq.) dropwise to the stirred solution.[4][14]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or heat (e.g., 50 °C) for a shorter duration (e.g., 2 hours). Monitor for completion by TLC or LC-MS.[4][14]
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.[14]
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel. The N1 and N2 isomers, along with triphenylphosphine oxide byproduct, can typically be separated to yield the pure N2-alkylated product.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 16. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Troubleshooting low conversion rates in indazole cyclization reactions
Welcome to the technical support center for indazole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of indazoles. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter in your experiments.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during indazole cyclization, offering potential causes and solutions to improve reaction outcomes.
Issue 1: Low Conversion Rates or Incomplete Reactions
Q: My indazole cyclization reaction is showing low conversion to the desired product. What are the common causes and how can I improve the yield?
A: Low conversion rates are a frequent challenge in indazole synthesis and can stem from several factors. Systematically investigating the following parameters is crucial for optimizing your reaction.
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Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. While some classical methods like Cadogan-type reactions necessitate high temperatures, excessive heat can lead to decomposition of starting materials or products.[1] Conversely, many modern catalytic systems, such as those employing palladium, are effective at milder temperatures.[1] It is advisable to screen a range of temperatures to find the optimal balance for your specific substrates and catalyst. For some reactions, increasing the temperature up to a certain point, for instance 110 °C, can increase yields, but higher temperatures may promote side reactions.[2]
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Incorrect Solvent Choice: The solvent's polarity and boiling point are critical for reactant solubility and reaction kinetics.[1][3] Poor solubility of starting materials can lead to an incomplete reaction. Experimenting with a variety of solvents with different polarities may be necessary to achieve optimal results.[1][3] For certain syntheses, aprotic solvents like DMSO and DMF have been shown to provide higher yields compared to protic solvents.[4]
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Inappropriate Base or Insufficient Amount: The choice and stoichiometry of the base are crucial. An inadequate amount of base is a common reason for incomplete conversion.[1] For instance, in some reactions, reducing the amount of potassium carbonate to 0.5 equivalents resulted in only 62% conversion.[1] The combination of base and solvent is also critical; a base that works well in one solvent may be ineffective in another.[1]
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Catalyst Issues: In catalyst-driven reactions, the choice of catalyst is paramount. The efficiency of indazole synthesis has been significantly improved through the use of acid-base and transition-metal catalysts.[3] For copper-catalyzed Ullmann reactions, extensive screening of reaction conditions, including the base and temperature, is often necessary to achieve optimal yields.[5][6]
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Substrate Reactivity: The electronic and steric properties of substituents on your starting materials can significantly affect the reaction's efficiency.[1] For example, electron-withdrawing groups on certain substrates can lead to lower yields in some oxidative cyclization methods.[7] If you suspect substrate reactivity is the issue, exploring alternative synthetic routes might be necessary.
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Presence of Water: Moisture can be detrimental in certain reactions, and ensuring anhydrous conditions can be critical for success.[1]
Issue 2: Formation of Side Products and Isomers
Q: I am observing significant formation of side products, such as the undesired 1H-indazole isomer in my 2H-indazole synthesis. How can I improve selectivity?
A: The formation of side products and isomers is a common challenge. Here are some strategies to enhance the selectivity of your reaction:
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Temperature Control: High reaction temperatures can provide the activation energy for the isomerization of the kinetically favored 2H-product to the more thermodynamically stable 1H-product.[1][8] Performing the reaction at lower temperatures (e.g., 0 °C or room temperature) can favor the kinetic product.[1]
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Reaction Time Optimization: Prolonged reaction times can also lead to the gradual isomerization of the desired product. Monitoring the reaction progress and stopping it once the desired product is formed can minimize the formation of the thermodynamic byproduct.[1]
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pH Control: The pH of the workup and purification steps can be critical. Some indazole isomers are sensitive to acidic or basic conditions, which can promote isomerization. It is often advisable to use neutral workup conditions and avoid excessive heating during purification.[1]
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Regioselectivity in N-Alkylation: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge. The outcome is influenced by the electronic and steric properties of the indazole core, the nature of the electrophile, the base, and the solvent used.[9] For instance, bulky substituents at the C3 position can sterically hinder attack at the N-2 position, thus favoring N-1 alkylation.[9] Conversely, an electron-withdrawing group at the C7 position can strongly direct alkylation to the N2 position.[10]
Data Presentation
Table 1: Effect of Solvent on 1H-Indazole Synthesis Yield
| Solvent | Yield (%) |
| DMSO | 85 |
| DMF | 82 |
| Ethanol | 70 |
| Methanol | 65 |
| Water | 60 |
| Acetonitrile | 55 |
| Dichloromethane | 40 |
| Toluene | 35 |
Adapted from a study on the synthesis of 1H-indazoles using lemon peel powder as a catalyst under ultrasound irradiation.[3]
Table 2: Effect of Temperature on Indazole Synthesis Yield
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 (Room Temp) | 40 |
| 2 | 50 | 55 |
| 3 | 80 | 75 |
| 4 | 100 | 88 |
| 5 | 110 | 92 |
| 6 | 120 | 85 |
This table illustrates the general trend observed in some indazole syntheses where yield increases with temperature up to an optimum point, after which side reactions may decrease the yield.[2]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 1H-Indazole
This protocol is often successful for achieving high N1-regioselectivity.[10][11]
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To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
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Stir the resulting suspension at 0 °C for 30 minutes.
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Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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Carefully quench the reaction by the slow addition of water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot Cadogan-Sundberg Reductive Cyclization for 2H-Indazoles
This modern, one-pot modification has improved the efficiency of the traditional Cadogan cyclization.[11]
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In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
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Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
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Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
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Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
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Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
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Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 6-amino-1H-indazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 6-amino-1H-indazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective strategy involves a multi-step synthesis starting from a substituted toluene derivative. The key steps typically include nitration, oxidation, esterification, reductive cyclization, and finally, reduction of a nitro group to the desired amine.
Q2: What are the critical parameters to control during the reductive cyclization step?
The reductive cyclization to form the indazole ring is a crucial step. Key parameters to control include the choice of reducing agent (e.g., stannous chloride), reaction temperature, and pH. Inadequate control of these parameters can lead to the formation of side products and incomplete cyclization.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. A suitable mobile phase should be developed to achieve good separation between the starting material, intermediates, and the final product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.
Q4: What are the expected yields for the synthesis of this compound on a laboratory scale?
Yields can vary depending on the specific reagents and conditions used. However, for a multi-step synthesis, an overall yield in the range of 40-60% is considered good for laboratory-scale preparations. The following table provides a hypothetical breakdown of step-wise yields.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Nitration | 2-Methyl-3,5-dinitrobenzoic acid | Methyl 2-methyl-3,5-dinitrobenzoate | 85-95 |
| 2 | Esterification | Methyl 2-methyl-3,5-dinitrobenzoate | Methyl 6-nitro-1H-indazole-4-carboxylate | 70-80 |
| 3 | Reductive Cyclization | Methyl 6-nitro-1H-indazole-4-carboxylate | Methyl 6-nitro-1H-indazole-4-carboxylate | 65-75 |
| 4 | Reduction | Methyl 6-nitro-1H-indazole-4-carboxylate | This compound | 80-90 |
Q5: What are the common impurities encountered, and how can they be removed?
Common impurities may include unreacted starting materials, intermediates from incomplete reactions, and side-products from undesired reactions. Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical for effective separation. Recrystallization can also be an effective final purification step to obtain a high-purity product.
Troubleshooting Guide
Problem 1: Low Yield in the Reductive Cyclization Step
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Possible Cause: Incomplete reduction of the nitro group or inefficient cyclization. The choice and amount of reducing agent are critical.
-
Solution:
-
Ensure the reducing agent (e.g., stannous chloride) is of high quality and used in a sufficient stoichiometric excess (typically 3-5 equivalents).
-
Optimize the reaction temperature. While heating can accelerate the reaction, excessive heat may lead to degradation. A temperature range of 60-80 °C is often a good starting point.
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Control the pH of the reaction mixture. The cyclization is often favored under acidic conditions.
-
Problem 2: Formation of Multiple Spots on TLC, Indicating a Mixture of Products
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Possible Cause: Side reactions occurring, such as over-reduction or incomplete cyclization leading to stable intermediates.
-
Solution:
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Carefully monitor the reaction temperature and time.
-
Ensure the dropwise addition of reagents to control the reaction exotherm.
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Analyze the side products by techniques like LC-MS to understand their structure and adjust reaction conditions accordingly. For instance, if an N-oxide intermediate is detected, more vigorous reduction conditions might be necessary.
-
Problem 3: Difficulty in Purifying the Final Product
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Possible Cause: The polarity of the final product, this compound, might be very close to that of impurities.
-
Solution:
-
Optimize the mobile phase for column chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation.
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Consider using a different stationary phase for chromatography if silica gel is not effective.
-
Attempt recrystallization from a suitable solvent system. A screening of different solvents is recommended to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.
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Problem 4: Poor Solubility of Intermediates
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Possible Cause: Some intermediates in the synthetic pathway may have poor solubility in the reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution:
-
Screen for a more suitable solvent or a co-solvent system to improve solubility.
-
Increase the reaction temperature, if the stability of the compounds allows, to enhance solubility.
-
Ensure vigorous stirring to maintain a good suspension of any insoluble material.
-
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Step 1: Nitration of 2-Methyl-3,5-dinitrobenzoic acid
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To a stirred solution of 2-Methyl-3,5-dinitrobenzoic acid in concentrated sulfuric acid, add fuming nitric acid dropwise at 0-5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral.
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Dry the solid under vacuum to obtain the nitrated intermediate.
Step 2: Esterification
-
Suspend the nitrated product in methanol and add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 8-12 hours.
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Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
Step 3: Reductive Cyclization to form Methyl 6-nitro-1H-indazole-4-carboxylate
-
Dissolve the methyl ester in ethanol and add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
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Heat the mixture at 70-80 °C for 3-5 hours.
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Cool the reaction mixture and adjust the pH to 8-9 with a concentrated solution of sodium hydroxide.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 4: Reduction to this compound
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Dissolve the nitro-indazole intermediate in methanol and add a catalytic amount of Palladium on carbon (10%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, which can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Analytical Methods for Indazole Intermediate Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of indazole intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of indazole intermediates?
A1: The primary techniques for purity assessment of indazole intermediates are chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating and quantifying impurities.[1][2] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structure elucidation and identification of impurities.[2] A combination of these orthogonal techniques provides a comprehensive purity profile.
Q2: What are the common types of impurities found in indazole intermediates?
A2: Impurities in indazole intermediates can be categorized as organic, inorganic, and residual solvents.[3][4]
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Organic Impurities: These can include unreacted starting materials, by-products from side reactions, intermediates, and degradation products.[3][4] Isomers formed during the synthesis are also a common type of organic impurity.
-
Inorganic Impurities: These may include reagents, catalysts (e.g., heavy metals), and inorganic salts.[3][4]
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Residual Solvents: These are volatile organic compounds used during the synthesis and purification process that are not completely removed.[3][4]
Q3: What is a typical purity specification for a pharmaceutical-grade indazole intermediate?
A3: While specifications can vary based on the specific intermediate and its intended use, a typical purity requirement for a high-purity pharmaceutical intermediate is often ≥98.5% as determined by HPLC.[5] The table below provides a general overview of typical specifications.
Data Presentation
Table 1: Typical Quality Specifications for an Indazole Intermediate
| Parameter | Specification | Analytical Method |
| Purity (by HPLC) | ≥ 98.5% | HPLC-UV |
| Individual Impurity | ≤ 0.15% | HPLC-UV |
| Total Impurities | ≤ 1.0% | HPLC-UV |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Complies with ICH Q3C limits | Headspace GC-FID |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
Table 2: Representative Limits of Detection (LOD) and Quantitation (LOQ) for Impurity Analysis
| Analytical Method | Analyte | Typical LOD | Typical LOQ |
| HPLC-UV | Process-related impurity | 0.01% | 0.03% |
| HPLC-UV | Degradation product | 0.02% | 0.05% |
| Headspace GC-FID | Class 2 Residual Solvent (e.g., Acetonitrile) | 5 ppm | 15 ppm |
| Headspace GC-FID | Class 3 Residual Solvent (e.g., Ethanol) | 50 ppm | 150 ppm |
Note: These values are representative and can vary depending on the specific analyte, matrix, and instrumentation. The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[6]
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for the Indazole Intermediate Peak
-
Symptoms: The main peak in the chromatogram is asymmetrical with a drawn-out tail.
-
Possible Causes & Solutions:
-
Silanol Interactions: The basic nature of the indazole ring can lead to interactions with acidic silanol groups on the silica-based column packing.
-
Solution: Lower the mobile phase pH to around 2-3 to protonate the silanol groups.[1] Alternatively, use a mobile phase additive like triethylamine (TEA) to block the active sites, though this is less common with modern high-purity silica columns.[5][7] Consider using a column with end-capping or a polar-embedded phase.[8]
-
-
Insufficient Buffer Capacity: The mobile phase buffer may not be strong enough to maintain a consistent pH.
-
Solution: Increase the buffer concentration (typically in the 10-50 mM range).[1]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Symptoms: One or more new peaks are observed that were not present in previous analyses of the same sample.
-
Possible Causes & Solutions:
-
Sample Degradation: The indazole intermediate may be degrading in the sample solvent or on the column.
-
Solution: Analyze a freshly prepared sample. Investigate the stability of the compound in the chosen solvent.
-
-
Contamination: The sample, solvent, or HPLC system may be contaminated.
-
Solution: Run a blank injection (mobile phase only) to check for system contamination. Use fresh, high-purity solvents.
-
-
Formation of By-products or Degradants:
-
GC Analysis (Residual Solvents)
Issue 1: No Peaks or Very Small Peaks Detected
-
Symptoms: The chromatogram shows no peaks or peaks with significantly lower than expected intensity.
-
Possible Causes & Solutions:
-
Improper Headspace Parameters: The sample may not have been heated to a high enough temperature or for a sufficient time to allow the residual solvents to partition into the headspace.
-
Solution: Optimize the headspace vial incubation temperature and time. A typical starting point is 80°C for 45-60 minutes.[10]
-
-
Injector or Syringe Leak: A leak in the system can prevent the sample from being efficiently transferred to the column.
-
Solution: Check for leaks using an electronic leak detector. Replace the syringe and septum.[7]
-
-
Incorrect Sample Preparation: The sample may not be fully dissolved in the headspace solvent.
-
Solution: Ensure complete dissolution of the sample in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6]
-
-
Issue 2: Poor Peak Shape (Broadening or Tailing)
-
Symptoms: Peaks are wide and may be asymmetrical.
-
Possible Causes & Solutions:
-
Incorrect Flow Rate: The carrier gas flow rate may be too low.
-
Solution: Verify and adjust the carrier gas flow rate.[11]
-
-
Column Contamination: The column may be contaminated with non-volatile residues from the sample matrix.
-
Solution: Bake out the column at a high temperature (within the column's limits). If the problem persists, trim the first few centimeters of the column or replace it.[12]
-
-
Incompatible Solvent: The injection solvent may not be compatible with the stationary phase.
-
Solution: Ensure the sample is dissolved in a solvent that is compatible with the GC column.
-
-
Experimental Protocols
Protocol 1: HPLC Purity Assessment of an Indazole Intermediate
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the indazole intermediate sample in Acetonitrile to a concentration of 1 mg/mL.[9]
Protocol 2: Headspace GC-FID for Residual Solvent Analysis
-
Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane (G43 phase), 30 m x 0.32 mm, 1.8 µm film thickness.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 20 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 10 minutes.[10]
-
-
Injector Temperature: 140°C.[10]
-
Detector: FID at 240°C.[10]
-
Headspace Sampler Parameters:
Protocol 3: ¹H NMR for Structural Confirmation and Impurity Identification
-
Sample Preparation: Weigh approximately 5-10 mg of the indazole intermediate sample into a clean, dry NMR tube.[9]
-
Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9]
-
Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure the sample is completely dissolved. If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.[9]
-
Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field strength spectrometer. For detailed structural analysis of impurities, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.
Visualizations
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. veeprho.com [veeprho.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 9. gcms.cz [gcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tajhizshimi.com [tajhizshimi.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. A Generic Headspace GC Method for Residual Solvents in Pharmaceuticals: Benefits, Rationale, and Adaptations for New Chemical Entities | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stabilizing Methyl 6-amino-1H-indazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of Methyl 6-amino-1H-indazole-4-carboxylate. The following troubleshooting guides and FAQs address common stability issues to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: To ensure maximum shelf life and prevent degradation, it is recommended to store this compound at 2-8°C in a tightly sealed, light-resistant container.[1] Storing the compound under an inert atmosphere, such as argon or nitrogen, is also advisable to minimize the risk of oxidation.[1]
Q2: Why is an inert atmosphere recommended for storage?
A2: Like many complex organic molecules, indazole derivatives can be sensitive to atmospheric oxygen.[1] The amino group in this compound is particularly susceptible to oxidation, which can lead to color changes and the formation of impurities. Storing under an inert atmosphere mitigates this degradation pathway.
Q3: Can I store this compound at room temperature for short periods?
A3: For short-term use, storage in a tightly sealed container inside a desiccator at room temperature may be acceptable. However, for long-term stability, refrigerated conditions (2-8°C) are strongly recommended to slow down potential degradation processes.[1]
Q4: What are the visible signs of degradation for this compound?
A4: A significant change in color, such as darkening from a light to a more brownish hue, or a change in the physical form of the solid may indicate degradation.[1] If you observe any such changes, it is crucial to re-analyze the material for purity before use.
Q5: What materials or substances are incompatible with this compound?
A5: The compound should be stored away from strong oxidizing agents and strong reducing agents.[1] The amino group can react with strong oxidizing agents, while the indazole ring system can be susceptible to reduction. Contact with incompatible materials can lead to vigorous reactions and compromise the stability of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| 1. Color of the compound has darkened over time. | Exposure to air and/or light leading to oxidation. | Ensure the container is tightly sealed and purged with an inert gas. Store in a dark location, such as an amber vial within a light-blocking container.[1] |
| Exposure to moisture. | Store the compound in a desiccator, particularly if accessed frequently at room temperature. Ensure the desiccant is active.[1] | |
| Storage at an inappropriate temperature. | Verify that the storage unit is maintaining the recommended 2-8°C temperature range.[1] | |
| 2. Appearance of new peaks in HPLC/LC-MS analysis. | Compound degradation. | If the compound has been stored for an extended period or under suboptimal conditions, its purity may be compromised. Re-evaluate storage conditions and consider re-purification if necessary. |
| Contamination. | Ensure proper handling procedures are followed to avoid cross-contamination. Use clean spatulas and glassware. | |
| 3. Inconsistent experimental results. | Degradation of the compound leading to lower effective concentration. | Re-test the purity of the compound using a validated analytical method. If purity is compromised, use a new, pure batch of the material. |
| Presence of active impurities. | Characterize the impurities using techniques like LC-MS/MS to understand their potential impact on the experiment. |
Quantitative Stability Data (Illustrative)
The following table presents hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to demonstrate a typical stability profile.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, Inert Atmosphere, Dark | 0 | 99.8 | Off-white solid |
| 6 | 99.7 | No change | |
| 12 | 99.5 | No change | |
| 24 | 99.2 | No change | |
| 25°C/60% RH, Dark | 0 | 99.8 | Off-white solid |
| 6 | 98.5 | Slight yellowing | |
| 12 | 97.1 | Yellow solid | |
| 24 | 95.3 | Light brown solid | |
| 40°C/75% RH, Dark | 0 | 99.8 | Off-white solid |
| 1 | 97.2 | Yellow solid | |
| 3 | 94.5 | Brown solid | |
| 6 | 90.1 | Dark brown solid |
RH = Relative Humidity
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
Visualizations
References
Validation & Comparative
Potency of Methyl 6-amino-1H-indazole-4-carboxylate Analogs: A Comparative Guide
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among these, derivatives of Methyl 6-amino-1H-indazole-4-carboxylate have garnered attention for their potential as anticancer agents. This guide provides a comparative analysis of the potency of various 6-amino-1H-indazole analogs, supported by experimental data from published studies. The structure-activity relationships (SAR) are discussed to inform the rational design of more effective therapeutic agents.
Comparative Analysis of Biological Activity
The antiproliferative activity of 6-amino-1H-indazole analogs is significantly influenced by the nature and position of substituents on the indazole ring and the 6-amino group. The following table summarizes the in vitro potency of selected analogs against various cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50).
| Compound ID | Structure / Description | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 0.4 ± 0.3 | [1][2] |
| 2 | N-benzyl-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 2.7 ± 1.2 | [1] |
| 3 | N-(3-pyridylmethyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 1.1 ± 0.5 | [1] |
| 4 | N-(2-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 7.5 ± 2.1 | [1] |
| 5 | N-cyclohexyl-1,3-dimethyl-1H-indazol-6-amine | HCT116 | > 20 | [1] |
| 6 | (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (Compound 2f) | 4T1 (Breast) | 0.23 | [3] |
| 6 | (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (Compound 2f) | HepG2 (Liver) | 0.80 | [3] |
| 6 | (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (Compound 2f) | MCF-7 (Breast) | 0.34 | [3] |
| 7 | N-(4-fluorobenzyl)-1H-indazol-6-amine (Compound 9f) | HCT116 | 14.3 ± 4.4 | [4][5] |
| 8 | Indazole-3-carboxamide derivative (Compound 6o) | K562 (Leukemia) | 5.15 | [6][7][8] |
| 8 | Indazole-3-carboxamide derivative (Compound 6o) | A549 (Lung) | > 20 | [6] |
| 8 | Indazole-3-carboxamide derivative (Compound 6o) | PC-3 (Prostate) | > 20 | [6] |
| 8 | Indazole-3-carboxamide derivative (Compound 6o) | HepG2 (Liver) | > 20 | [6] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the 6-amino group: Aromatic substitutions on the 6-amino group appear to be crucial for potent antiproliferative activity. For instance, N-benzylation of the 6-amino group in 1,3-dimethyl-1H-indazole analogs (Compounds 1-4) resulted in significant cytotoxicity against the HCT116 human colorectal cancer cell line.[1]
-
Effect of Fluorine Substitution: The position of fluorine substitution on the benzyl ring has a notable impact on activity. A 4-fluoro substitution (Compound 1) was found to be significantly more potent than a 2-fluoro substitution (Compound 4) in HCT116 cells.[1]
-
Role of N1 and C3 Methylation: The presence of methyl groups at the N1 and C3 positions of the indazole ring generally enhances cytotoxic activity against HCT116 cells.[9]
-
Aliphatic vs. Aromatic Substituents: Aromatic substituents on the 6-amino group (e.g., benzyl) are favored over aliphatic ones (e.g., cyclohexyl, Compound 5), which showed a significant loss of activity.[1]
-
Modifications at other positions: Complex substitutions at the C3 and C6 positions can lead to highly potent compounds. For example, compound 2f, with a styryl group at C3 and a substituted pyridine at C6, displayed potent activity against multiple cancer cell lines.[3]
-
Selectivity: Some analogs exhibit selectivity for certain cancer cell lines. For example, compound 6o was most effective against the K562 leukemia cell line while showing less activity against solid tumor cell lines.[6][8] Notably, some compounds have shown selectivity for cancer cells over normal cell lines, an important characteristic for potential therapeutic agents.[1][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these indazole analogs.
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the synthesized indazole derivatives is commonly evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, K562, HepG2)
-
Culture medium (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted with culture medium to the desired concentrations. The medium from the cell plates is replaced with medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO at the same final concentration as the test wells.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases. A general protocol for an in vitro kinase inhibition assay is provided below.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific purified kinase. The activity is typically quantified by measuring the phosphorylation of a substrate.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (containing MgCl₂, DTT, and other necessary components)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
Kinase Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specific period (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the detection reagent is added. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
Signal Measurement: The luminescence or fluorescence is measured using a plate reader.
-
Data Analysis: The kinase activity is proportional to the signal generated. The percent inhibition for each compound concentration is calculated relative to the control (DMSO). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow for determining the antiproliferative activity of indazole analogs using the MTT assay.
Signaling Pathway: Apoptosis Induction by Indazole Analogs
Several potent 6-amino-1H-indazole derivatives have been shown to induce apoptosis in cancer cells. A simplified representation of this signaling pathway is depicted below.
Caption: Simplified signaling pathway showing apoptosis induction by potent 6-amino-1H-indazole analogs.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 9. benchchem.com [benchchem.com]
Comparative Guide to the Anticancer Activity of 6-Amino-1H-Indazole-4-Carboxylate Derivatives
This guide provides a comparative analysis of the anticancer activity of 6-amino-1H-indazole-4-carboxylate derivatives and related indazole compounds. The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes in vitro inhibitory activities, details experimental methodologies for IC50 determination, and visualizes a representative signaling pathway and experimental workflow.
Data Presentation: Comparative IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indazole derivatives against several human cancer cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth. While specific data for a broad range of Methyl 6-amino-1H-indazole-4-carboxylate derivatives is limited in publicly accessible literature, the data for structurally related 6-amino-indazole and other indazole derivatives provide valuable comparative insights into their potential as anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (Colon) | 0.4 ± 0.3 | Suppresses IDO1 protein expression, G2/M cell cycle arrest[1] |
| Compound 2f (an indazole derivative) | 4T1 (Breast) | 0.23–1.15 | Induces apoptosis via upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2[2][3] |
| Compound 6o (an 1H-indazole-3-amine derivative) | K562 (Leukemia) | 5.15 | Affects apoptosis and cell cycle, possibly by inhibiting Bcl2 family members[4] |
| Compound 4f (an indazol-pyrimidine derivative) | MCF-7 (Breast) | 1.629 | Activates caspase-3/7, inducing apoptosis[5] |
| Compound 4i (an indazol-pyrimidine derivative) | MCF-7 (Breast) | 1.841 | Activates caspase-3/7, inducing apoptosis[5] |
| Compound K22 (a PLK4 inhibitor) | MCF-7 (Breast) | 1.3 | Polo-like kinase 4 (PLK4) inhibition[6] |
| Axitinib | - | 0.0065 (6.5 nM) | PLK4 inhibition[6] |
| CFI-400945 | - | 0.0028 (2.8 nM) | PLK4 inhibition[6] |
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of a compound's potency. The Methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability and is frequently employed for this purpose.
MTT Assay Protocol for IC50 Determination [4][7][8]
-
Cell Seeding:
-
Human cancer cell lines (e.g., HCT116, MCF-7, K562) are cultured in an appropriate medium.
-
Cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., a this compound derivative) is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compound. A vehicle control (DMSO) and a blank (medium only) are included.
-
The plates are incubated for an additional 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.
-
-
Data Analysis and IC50 Calculation:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 value of a test compound using the MTT assay.
Caption: Workflow for IC50 determination using the MTT assay.
Inhibition of a Representative Kinase Signaling Pathway
Indazole derivatives are known to target various protein kinases involved in cancer progression. The following diagram depicts a simplified signaling pathway and illustrates how an indazole derivative can act as a kinase inhibitor.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-4-Carboxylates
This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of 1H-indazole-4-carboxylate derivatives, focusing on their potential as anti-cancer agents. The comparison is based on experimental data from studies on Fibroblast Growth Factor Receptor (FGFR) inhibitors and cytotoxic agents against various cancer cell lines.
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as FGFR1 Inhibitors
A study by Zhao et al. investigated a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, including 4-carboxamides, as potent inhibitors of FGFR1. The core scaffold was designed to interact with the ATP-binding site of the FGFR1 kinase domain. The structure-activity relationship was explored by modifying the substituent at the 4-position of the indazole ring.
Data Presentation
| Compound ID | R Group (at 4-position) | FGFR1 IC50 (nM) |
| 10a | -C(O)NH-Ph | 69.1 ± 19.8 |
| 13a | -C(O)NH-(3-(4-methylpiperazin-1-yl)phenyl) | 30.2 ± 1.9 |
Table 1: In vitro FGFR1 inhibitory activities of 1H-indazole-4-carboxamide derivatives.[1]
Structure-Activity Relationship (SAR) Insights
The data indicates that the nature of the amide substituent at the 4-position significantly influences the inhibitory activity against FGFR1.
-
Basic Amine Moiety: The introduction of a basic piperazine moiety in compound 13a led to a more than two-fold increase in potency compared to the unsubstituted phenyl amide 10a . This suggests that the basic amine may form additional favorable interactions within the kinase binding site or improve the physicochemical properties of the compound, leading to enhanced activity.[1]
Signaling Pathway
The following diagram illustrates the canonical Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a key pathway in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers. The synthesized 1H-indazole-4-carboxylates aim to inhibit FGFR1, a receptor tyrosine kinase in this pathway.
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides as Anticancer Agents
Sawant et al. synthesized a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amides and evaluated their cytotoxic activity against several human cancer cell lines. The study explored the impact of various substituted amines on the anticancer potency.
Data Presentation
| Compound ID | R Group (Amide Substituent) | HEP3BPN 11 IC50 (µM) | MDA 453 IC50 (µM) | HL 60 IC50 (µM) |
| 11a | 4-fluoro-phenylamine | 89.12 ± 0.9 | 71.23 ± 0.12 | 81.23 ± 0.11 |
| 11c | 4-chloro-2-fluoro-phenylamine | 21.34 ± 0.1 | 34.12 ± 0.1 | 43.23 ± 0.9 |
| 11d | 2,4-dichloro-phenylamine | 33.12 ± 0.1 | 41.23 ± 0.11 | 45.12 ± 0.1 |
Table 2: In vitro anticancer activities of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides.
Structure-Activity Relationship (SAR) Insights
The SAR for this series highlights the importance of the substitution pattern on the phenylamine moiety for cytotoxic activity.
-
Halogen Substitution: The presence of halogen atoms on the phenylamine ring generally enhances anticancer activity. Compound 11a , with a single fluoro substituent, showed moderate activity.
-
Multiple Halogenation: The introduction of a second halogen, as seen in the chloro and fluoro-substituted compound 11c and the dichloro-substituted compound 11d , resulted in a significant increase in potency against all tested cell lines. Compound 11c was the most potent in this series, suggesting a favorable interaction of the 4-chloro-2-fluoro-phenylamine moiety with the biological target.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of these 1H-indazole-4-carboxylate derivatives is depicted below.
Experimental Protocols
FGFR1 Kinase Assay (Adapted from Zhao et al.)
The inhibitory activity of the compounds against FGFR1 was determined using a kinase assay.
-
Reaction Setup: The kinase reactions were performed in a final volume of 10 µL in 384-well plates. The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, recombinant human FGFR1 kinase, the test compound (at various concentrations), and ATP.
-
Incubation: The reaction was initiated by the addition of ATP and incubated for a specific time at room temperature.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, was measured using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.
MTT Cell Viability Assay (Adapted from Sawant et al.)
The cytotoxic effects of the compounds on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.[2]
References
In-vitro Validation of Methyl 6-amino-1H-indazole-4-carboxylate: A Comparative Guide to its Anticancer Activity
For Immediate Release
This guide provides an in-depth comparative analysis of the in-vitro biological activity of Methyl 6-amino-1H-indazole-4-carboxylate, a novel compound within the indazole class of molecules known for their therapeutic potential. The focus of this guide is to present its hypothesized anticancer properties, benchmarked against other known indazole-based compounds, supported by established experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide array of biological activities, including potent anticancer effects.[1][2] Compounds incorporating the 6-aminoindazole moiety, in particular, have demonstrated significant cytotoxicity against various cancer cell lines.[1][3] This has led to the investigation of this compound as a potential anticancer agent. While direct experimental data for this specific molecule is emerging, this guide synthesizes information from closely related analogs to provide a predictive comparison and a framework for its in-vitro validation.
Comparative Analysis of Anticancer Activity
Based on the activity of structurally similar 6-aminoindazole derivatives, it is hypothesized that this compound will exhibit cytotoxic effects, potentially through the inhibition of key cellular pathways implicated in cancer progression, such as those regulated by indoleamine 2,3-dioxygenase 1 (IDO1) or various protein kinases.[3][4] The following table summarizes the in-vitro anticancer activity of selected comparator indazole compounds against the HCT116 human colorectal cancer cell line.
| Compound | Target(s) | IC50 (µM) vs. HCT116 Cells | Reference Compound(s) |
| This compound | Hypothesized: IDO1, Kinases | To Be Determined | - |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | Not Specified | 14.3 ± 4.4 | - |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 (protein suppression) | 0.4 ± 0.3 | - |
Experimental Protocols for In-vitro Validation
To ascertain the biological activity of this compound, a series of standardized in-vitro assays are recommended. These protocols are designed to quantify its cytotoxic effects, identify its molecular target(s), and elucidate its mechanism of action.
Cell Viability Assay (SRB Assay)
This assay evaluates the cytotoxic (cell-killing) potential of the test compound.
-
Cell Line: HCT116 (human colorectal carcinoma).
-
Procedure:
-
Seed HCT116 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and comparator compounds for 72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with Sulforhodamine B (SRB) dye.
-
Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at 510 nm to determine cell viability.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition Assay
This assay will determine if the compound directly inhibits the IDO1 enzyme, a key target in cancer immunotherapy.[3]
-
Enzyme Source: Recombinant human IDO1.
-
Procedure:
-
In a 96-well plate, combine recombinant human IDO1 enzyme, L-tryptophan (substrate), and varying concentrations of this compound.
-
Initiate the reaction by adding methylene blue and ascorbic acid.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the production of kynurenine, the product of IDO1 activity, by measuring absorbance at 321 nm.
-
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the IDO1 enzyme activity.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
-
Cell Line: HCT116.
-
Procedure:
-
Treat HCT116 cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and store them at -20°C.
-
Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.
Visualizing Molecular Pathways and Experimental Processes
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: Hypothesized mechanism of action for this compound via IDO1 inhibition.
Caption: Workflow for the in-vitro validation of this compound's biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Indazole vs. Indole: A Comparative Analysis of Privileged Scaffolds in Kinase Binding
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapy, particularly within oncology, protein kinase inhibitors are a critical therapeutic class. Among the vast chemical space explored for kinase inhibition, certain heterocyclic structures, known as "privileged scaffolds," are frequently utilized for their ability to effectively bind to the ATP-binding pocket of a wide range of kinases. This guide provides a comparative analysis of two prominent isomeric scaffolds: indazole and indole. Both are bicyclic aromatic heterocycles that form the core of numerous FDA-approved kinase inhibitors. This document will objectively compare their performance using quantitative data, detail the experimental protocols for their evaluation, and visualize the complex biological pathways they modulate.
Core Structural and Functional Comparison
Indazole and indole are structural isomers, each comprising a benzene ring fused to a five-membered nitrogen-containing ring. The fundamental distinction lies in the placement of the nitrogen atoms within the five-membered ring. This subtle structural variance significantly impacts the molecule's hydrogen bonding capacity, three-dimensional conformation, and overall physicochemical properties, ultimately leading to distinct kinase selectivity profiles and pharmacological activities.[1]
The indazole scaffold, with its unique nitrogen arrangement, has been a cornerstone in the development of several potent kinase inhibitors.[2][3][4] Conversely, the indole scaffold is also a versatile and privileged structure in the design of kinase inhibitors, targeting various tyrosine kinases such as EGFRs, VEGFRs, and PDGFRs.[1]
Quantitative Performance Data of Exemplar Inhibitors
To illustrate the therapeutic applications and comparative efficacy of these scaffolds, this section contrasts prominent kinase inhibitors built upon either the indazole or indole core. The selected drugs are multi-targeted tyrosine kinase inhibitors known for their roles in cancer therapy, primarily through the inhibition of angiogenesis and tumor cell proliferation.[1]
Biochemical Potency (IC50) of Selected Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. The data below, compiled from multiple sources, represents the concentration of the drug required to inhibit 50% of the activity of the purified kinase enzyme in cell-free assays.[1]
| Inhibitor | Core Scaffold | Target Kinase | IC50 (nM) |
| Axitinib | Indazole | VEGFR1 | 0.1 |
| VEGFR2 | 0.2 | ||
| VEGFR3 | 0.1-0.3 | ||
| PDGFRβ | 1.6 | ||
| c-Kit | 1.7 | ||
| Pazopanib | Indazole | VEGFR1 | 10 |
| VEGFR2 | 30 | ||
| VEGFR3 | 47 | ||
| PDGFRα | 71 | ||
| PDGFRβ | 84 | ||
| c-Kit | 74 | ||
| Sunitinib | Indole | VEGFR2 | 90 |
| Sorafenib | Indole | VEGFR2 | 90 |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental processes involved in inhibitor characterization, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for determining inhibitor potency.
References
A Comparative Guide to the Mechanism of Action of Niraparib, an Indazole-Based PARP Inhibitor
This guide provides a detailed comparison of niraparib, a novel indazole-based drug, with other poly (ADP-ribose) polymerase (PARP) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.
Introduction to Niraparib and PARP Inhibition
Niraparib is an oral, potent, and highly selective inhibitor of PARP enzymes, specifically PARP-1 and PARP-2.[1][2] These enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[5] By inhibiting PARP, SSBs are not repaired, leading to the accumulation of DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be effectively repaired, resulting in genomic instability and cell death—a concept known as synthetic lethality.[5][6] Niraparib was approved by the US FDA for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who have responded to platinum-based chemotherapy.[7]
Mechanism of Action: Catalytic Inhibition and PARP Trapping
The efficacy of PARP inhibitors (PARPis) like niraparib is attributed to two primary mechanisms:
-
Catalytic Inhibition : PARPis bind to the catalytic domain of PARP, competing with the natural substrate NAD+, thereby preventing the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins.[8] This action blocks the recruitment of DNA repair machinery to sites of single-strand breaks.[3]
-
PARP Trapping : Beyond enzymatic inhibition, PARPis can trap PARP enzymes on the DNA at the site of damage.[9][10] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication and transcription, leading to the formation of double-strand breaks.[11][12] The potency of different PARPis is often correlated more strongly with their trapping ability than with their catalytic inhibition alone.[9][13] Niraparib is a more potent PARP trapper than olaparib and rucaparib.[9][14]
The dual mechanism of PARP inhibition is illustrated in the signaling pathway diagram below.
Comparative Performance Analysis
The efficacy of niraparib has been compared to other approved PARP inhibitors, such as olaparib and rucaparib. Key performance metrics include enzymatic inhibitory concentration (IC50) and PARP trapping efficiency.
Enzymatic Inhibition (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency. Niraparib is a potent inhibitor of both PARP-1 and PARP-2.[2][4]
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| Niraparib | PARP-1 | 3.8 | [2][4] |
| PARP-2 | 2.1 | [2][4] | |
| Olaparib | PARP-1 | ~1-5 | [9][15] |
| PARP-2 | ~1-2 | [15] | |
| Rucaparib | PARP-1 | ~1-2 | [9][15] |
| PARP-2 | ~1 | [15] |
Note: IC50 values can vary based on assay conditions. The values presented are representative figures from published literature.
PARP Trapping Potency
PARP trapping is a critical determinant of cytotoxicity for PARP inhibitors.[13] Studies have shown that niraparib is a more potent PARP trapper than both olaparib and rucaparib.[9] This enhanced trapping ability may contribute to its clinical efficacy, even in patients without BRCA mutations.[16]
| Inhibitor | Relative PARP Trapping Potency | Reference(s) |
| Niraparib | More potent than olaparib and rucaparib | [9] |
| Olaparib | Less potent than niraparib | [9][11] |
| Rucaparib | Similar potency to olaparib | [11] |
Experimental Protocols for Mechanism Validation
Validating the mechanism of action for drugs like niraparib involves a series of biochemical and cell-based assays.
PARP Enzymatic Assay (Chemiluminescent)
This assay quantifies the catalytic inhibition of PARP enzymes by measuring the synthesis of PAR chains.
Principle: Histone proteins are coated on a 96-well plate. Recombinant PARP enzyme, activated DNA, and biotinylated NAD+ are added. In the presence of an active enzyme, biotinylated PAR chains are synthesized on the histones. These are detected using streptavidin-HRP and a chemiluminescent substrate. The light output is inversely proportional to the inhibitor's potency.[8]
Detailed Protocol:
-
Coating: Coat a 96-well plate with histone proteins and block with a suitable blocking buffer for 90 minutes.[8]
-
Wash: Wash plates three times with PBST (PBS + 0.05% Tween-20).[8]
-
Inhibitor Addition: Prepare serial dilutions of niraparib (or other PARPis) and add to the wells. Include a "no inhibitor" positive control and a "no enzyme" blank control.[8]
-
Reaction Initiation: Add a master mix containing PARP-1 or PARP-2 enzyme, activated DNA, and biotinylated NAD+ to all wells except the blank.[8]
-
Incubation: Incubate the plate for 1 hour at room temperature to allow the enzymatic reaction to proceed.[8]
-
Detection: Wash the plate, then add streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes.[8]
-
Signal Reading: After a final wash, add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.
Cell Viability Assay (MTT/MTS)
This assay measures the cytotoxic effect of PARP inhibitors on cancer cell lines, particularly comparing BRCA-mutant and BRCA-wild-type cells to demonstrate synthetic lethality.
Principle: Metabolically active cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product.[17] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring absorbance.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant PEO1 ovarian cancer cells) in a 96-well plate and allow them to adhere overnight.[18][19]
-
Compound Treatment: Treat the cells with serial dilutions of niraparib or other inhibitors for a specified period (e.g., 72 hours).[20]
-
MTT/MTS Addition: Add MTT (or MTS) reagent to each well and incubate for 2-4 hours at 37°C.[21]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[17] This step is not required for MTS.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[21]
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 for cytotoxicity.
PARP Trapping Assay (Fluorescence Polarization)
This assay directly measures the ability of an inhibitor to trap PARP enzymes on DNA.
Principle: The assay uses a fluorescently labeled DNA oligonucleotide.[22][23] When PARP binds to this DNA, the larger complex tumbles more slowly in solution, resulting in a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, causing the FP signal to decrease. A trapping inhibitor prevents this dissociation, thus maintaining a high FP signal.[24][25]
Detailed Protocol:
-
Reaction Setup: In a microplate, combine the PARP enzyme (PARP-1 or PARP-2), the fluorescently labeled DNA probe, and the test inhibitor (e.g., niraparib).[22]
-
Incubation: Allow the components to incubate and reach binding equilibrium.
-
Reaction Initiation: Add NAD+ to initiate the auto-PARylation reaction.
-
FP Measurement: Measure the fluorescence polarization over time using a suitable plate reader. A sustained high FP signal in the presence of the inhibitor indicates PARP trapping.[24]
-
Analysis: Quantify the trapping efficiency by comparing the FP signal in the presence of the inhibitor to controls with and without NAD+.
References
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions | springermedizin.de [springermedizin.de]
- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP assay [assay-protocol.com]
- 4. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer [jhoponline.com]
- 8. benchchem.com [benchchem.com]
- 9. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. academic.oup.com [academic.oup.com]
- 14. healthunlocked.com [healthunlocked.com]
- 15. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Synthetic lethality of PARP inhibitors in combination with MYC blockade is independent of BRCA status in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. youtube.com [youtube.com]
Navigating the Selectivity Landscape: A Comparison Guide to Cross-Reactivity Assays for Methyl 6-amino-1H-indazole-4-carboxylate Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative overview of the methodologies used to assess the selectivity of derivatives of Methyl 6-amino-1H-indazole-4-carboxylate, a scaffold of significant interest in medicinal chemistry. By presenting available data, detailing experimental protocols, and visualizing key workflows, this document aims to support the rational design and development of next-generation targeted therapies.
The indazole core is a well-established pharmacophore found in numerous approved and investigational drugs.[1][2][3] Derivatives of 6-amino-1H-indazole, in particular, have demonstrated potent inhibitory activity against a range of protein kinases, making them attractive candidates for the treatment of cancer and other diseases.[1][4][5] However, the high degree of structural similarity within the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target interactions can lead to unforeseen side effects and toxicity, underscoring the critical need for comprehensive cross-reactivity profiling.[6][7][8]
This guide will delve into the common assays employed to determine the selectivity of these compounds and present a synthesized view of the existing data for this class of molecules.
Comparative Analysis of Off-Target Profiles
| Derivative Class | Primary Target(s) | Key Off-Targets Identified | Assay Type | Reference |
| 6-Arylindazoles | JAK1 | Multiple tyrosine kinases | Kinase Panel (20 kinases) | [4] |
| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | Pan-VEGFR, Aurora kinases | In vitro enzyme activity assays | [5] |
| 1H-indazole-3-carboxamides | PAK1 | High selectivity against a panel of 29 kinases | Kinase Selectivity Panel | [9] |
| N-4-Pyrimidinyl-1H-indazol-4-amines | Lck | Other tyrosine kinases | Enzyme Potency Assays | [10] |
| Thieno[3,2-d]pyrimidines with indazole moiety | PI3K | Not specified in detail, but noted as selective | Biological Activity Assays | [11] |
Note: The Gini coefficient is a metric used to quantify selectivity, with a value approaching 1 indicating higher selectivity.[4]
Experimental Protocols
A variety of biochemical and cell-based assays are utilized to determine the cross-reactivity profile of kinase inhibitors. The choice of assay depends on the stage of drug development and the specific questions being addressed.
In Vitro Kinase Panel Screening
This is a common high-throughput method to assess the selectivity of a compound against a large number of purified kinases.
-
Principle: The inhibitory activity of the test compound is measured against a panel of recombinant kinases using a universal substrate (e.g., a fluorescently labeled peptide) and ATP. The amount of product formed is quantified, typically through fluorescence or luminescence detection.
-
Methodology:
-
The test compound is serially diluted and added to microplate wells containing a specific kinase, a substrate peptide, and ATP.
-
The kinase reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined.
-
-
Data Interpretation: A comparison of the IC50 values for the primary target versus the off-targets provides a quantitative measure of selectivity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement and off-target binding in a cellular context.
-
Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift can be measured to confirm target engagement and identify off-targets.
-
Methodology:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of the target protein and potential off-targets remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
-
Data Interpretation: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.
KiNativ™ Profiling
This is a chemical proteomics platform that provides an in-depth view of a compound's interactions with the native kinome in a biological sample.
-
Principle: This activity-based protein profiling (ABPP) method uses acyl-phosphate probes that covalently label the active site of kinases. The test compound competes with the probe for binding, and the degree of inhibition is quantified by mass spectrometry.
-
Methodology:
-
A cell or tissue lysate is treated with the test compound.
-
An ATP- or ADP-acyl phosphate probe is added to the lysate, which covalently modifies the active site of kinases.
-
The labeled proteins are enriched, digested, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Interpretation: The relative abundance of probe-labeled peptides is compared between the compound-treated and control samples to determine the potency and selectivity of the inhibitor across the kinome.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for assessing kinase inhibitor cross-reactivity.
Caption: Potential on-target and off-target effects of an indazole derivative.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl 6-amino-1H-indazole-4-carboxylate Scaffolds and Approved Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of kinase inhibitors based on the 6-amino-1H-indazole scaffold, in relation to established, FDA-approved kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of Methyl 6-amino-1H-indazole-4-carboxylate, this guide will focus on structurally related 6-amino-indazole derivatives that have been evaluated as kinase inhibitors. This comparison aims to highlight the potential of the 6-amino-indazole core in kinase inhibitor design and provide a framework for experimental evaluation.
Introduction to 6-Amino-Indazole Derivatives as Kinase Inhibitors
The indazole moiety is a "privileged" scaffold in medicinal chemistry, frequently appearing in the structures of potent kinase inhibitors.[1][2] The 6-amino-indazole core, in particular, has been explored for its potential to interact with the ATP-binding site of various kinases, leading to the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases.[3][4] Several derivatives have shown significant activity against kinases such as FLT3, PDGFRα, Kit, and Aurora kinases.[3][5]
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of representative 6-amino-indazole derivatives against a panel of kinases, compared with selected FDA-approved kinase inhibitors. It is important to note that direct comparison can be influenced by variations in assay conditions.
| Compound/Drug | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| 6-Amino-Indazole Derivatives | Approved Kinase Inhibitors | ||||
| Compound 4 (3-amino-1H-indazol-6-yl-benzamide derivative) | FLT3 | <10 | Pazopanib | VEGFR2 | 30 |
| PDGFRα (T674M mutant) | <10 | c-Kit | 140 | ||
| c-Kit | <10 | PDGFRα | 84 | ||
| Compound 11 (3-amino-1H-indazol-6-yl-benzamide derivative) | FLT3 | <10 | Ruxolitinib | JAK1 | 3.3 |
| PDGFRα (T674M mutant) | <10 | JAK2 | 2.8 | ||
| Compound 16h (6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivative) | Aurora A | 21.94 | Imatinib | v-Abl | 600 |
| c-Kit | 100 | ||||
| PDGFR | 100 |
Note: Data for 6-amino-indazole derivatives is sourced from published research.[3][5] IC50 values for approved kinase inhibitors are indicative and may vary based on specific assays.[] The data for Compound 16h highlights the versatility of the broader amino-indazole scaffold in targeting serine/threonine kinases.
Experimental Protocols
The determination of kinase inhibition activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for common in vitro kinase assays.
Caliper Microfluidic Mobility Shift Assay
This assay directly measures the enzymatic conversion of a substrate to a product by detecting the change in electrophoretic mobility.[7][8][9]
-
Reaction Setup: Kinase reactions are set up in 384-well plates. Each well contains the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for enzymatic phosphorylation of the substrate.
-
Termination: The reaction is stopped by the addition of a stop solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Detection: The plate is then loaded onto a Caliper LabChip instrument. The instrument's microfluidic chip separates the phosphorylated product from the non-phosphorylated substrate based on their charge and size differences under an electric field.
-
Data Analysis: The amount of product formed is quantified by measuring the fluorescence intensity of the separated peaks. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
LanthaScreen™ TR-FRET Kinase Binding Assay
This assay measures the binding affinity of a test compound to a kinase by detecting the displacement of a fluorescent tracer.[2][10][11]
-
Reagent Preparation: Prepare solutions of the kinase (often tagged, e.g., with GST or His), a europium-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and the test compound.
-
Assay Assembly: In a 384-well plate, combine the kinase, anti-tag antibody, and test compound.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding competition.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader. Excitation is typically at 340 nm, with emission measured at 615 nm (europium donor) and 665 nm (tracer acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor. IC50 values are calculated from the dose-response curve.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12]
-
Kinase Reaction: Perform the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound.
-
ADP-Glo™ Reagent Addition: After the kinase reaction incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by analyzing the inhibition of the luminescent signal at different inhibitor concentrations.
Visualizations
The following diagrams illustrate key concepts related to kinase inhibition and the experimental workflows.
Caption: A generalized kinase signaling pathway and points of inhibition.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Caption: Logical framework for the comparative analysis.
References
- 1. Technology [nanosyn.com]
- 2. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. ulab360.com [ulab360.com]
Cellular activity assays for compounds synthesized from Methyl 6-amino-1H-indazole-4-carboxylate
A Comparative Guide to the Cellular Activity of Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a variety of protein kinases implicated in cancer and other diseases.[1][2][3] Compounds derived from the indazole nucleus, including those conceptually related to Methyl 6-amino-1H-indazole-4-carboxylate, have demonstrated potent and selective inhibition of key signaling pathways that drive tumor growth, proliferation, and survival. This guide provides a comparative overview of the cellular activities of representative indazole-based kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of Indazole-Based Inhibitors
The following table summarizes the in vitro cellular and biochemical activity of several recently developed indazole-based compounds against various cancer cell lines and kinase targets. These compounds, while not all directly synthesized from this compound, represent the broader class of indazole derivatives and their potential as therapeutic agents.
| Compound ID | Target Kinase(s) | Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| Compound 2f | Not Specified (Anticancer) | 4T1 (Breast Cancer) | Antiproliferative | 0.23 - 1.15 µM | [1] |
| Compound 6i | VEGFR-2 | HUVEC | Antiproliferative | 1.37 µM | [2] |
| Compound 6e | Not Specified (Anticancer) | MOLT-4 (Leukemia) | Antiproliferative (GI50) | 525 nM | [2] |
| Compound 6o | Not Specified (Anticancer) | K562 (Leukemia) | Antiproliferative (MTT) | 5.15 µM | [4][5] |
| Compound C05 | PLK4 | IMR-32 (Neuroblastoma) | Antiproliferative | 0.948 µM | [6] |
| Compound C05 | PLK4 | MCF-7 (Breast Cancer) | Antiproliferative | 0.979 µM | [6] |
| Compound 34b | PLK4 | IMR-32 (Neuroblastoma) | Antiproliferative | 1.143 µM | [7] |
| Compound 8r | FLT3 | FLT3-ITD (W51) | Kinase Inhibition | 22.8 nM | [8] |
| Compound 8r | FLT3 | FLT3-TKD (D835Y) | Kinase Inhibition | 5.64 nM | [8] |
Key Cellular Signaling Pathways Targeted by Indazole Derivatives
Indazole-based inhibitors often target protein kinases, which are crucial nodes in cellular signaling pathways. A common mechanism involves the inhibition of Receptor Tyrosine Kinases (RTKs), which, upon ligand binding, activate downstream pathways like the RAS-RAF-MEK-ERK cascade, promoting cell proliferation and survival.
Figure 1: Simplified RTK signaling pathway inhibited by an indazole compound.
Experimental Protocols
The following are generalized protocols for key cellular assays used to evaluate the activity of the synthesized compounds.
MTT Proliferation Assay
This colorimetric assay is used to assess cell viability and proliferation.[3] It measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.
Figure 2: Experimental workflow for the MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of the indazole compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance values are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing a direct measure of a kinase inhibitor's efficacy within the cellular environment.[9]
Methodology:
-
Cell Culture and Treatment: Cells expressing the target kinase are cultured and then treated with various concentrations of the indazole inhibitor for a specified duration.
-
Cell Lysis: Following treatment, the cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the phosphorylated form of the target protein. A primary antibody for the total form of the protein is used as a loading control.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (like horseradish peroxidase) is used to bind to the primary antibody. A chemiluminescent substrate is then added, which reacts with the enzyme to produce light that is captured by an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated and total protein is quantified. A reduction in the ratio of phosphorylated to total protein in inhibitor-treated cells compared to untreated cells indicates the inhibitory activity of the compound.
In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase enzyme.[9]
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified target kinase, a specific substrate (peptide or protein), ATP, and the test indazole inhibitor in a suitable buffer.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 1 hour).
-
ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining unconsumed ATP.
-
ADP to ATP Conversion: A detection reagent is then added, which converts the ADP generated during the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is measured using a luminometer.
-
Data Analysis: The potency of the inhibitor (e.g., IC50 value) is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the compound.
Conclusion
Derivatives of the indazole scaffold consistently demonstrate potent anti-proliferative and kinase inhibitory activities across a range of cancer models.[1][2][6][7] The compounds highlighted in this guide showcase the versatility of the indazole core in generating selective and powerful inhibitors of key oncogenic pathways. The experimental methodologies provided offer a standardized framework for the evaluation and comparison of novel compounds synthesized from starting materials like this compound, facilitating the ongoing development of next-generation targeted cancer therapies.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Indazole Synthesis Methods: A Guide for Researchers
Indazole and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of these bicyclic aromatic compounds is therefore of significant interest to researchers in drug discovery and development. This guide provides a detailed head-to-head comparison of several prominent methods for indazole synthesis, including classical approaches and modern transition-metal-catalyzed reactions. We present a comparative analysis of their performance with respect to yield, substrate scope, and reaction conditions, supported by experimental data. Detailed protocols for key methods are also provided to facilitate their implementation in the laboratory.
Performance Comparison of Indazole Synthesis Methods
The choice of synthetic route to an indazole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. Below is a summary of quantitative data for four key methods, providing a direct comparison of their typical performance.
| Synthetic Method | General Reaction | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Jacobsen Indazole Synthesis | Nitrosation of N-acyl-o-toluidines followed by cyclization. | 36-61%[1] | Primarily for 1H-indazoles. Tolerates some substitution on the aromatic ring. | Utilizes readily available starting materials. Well-established classical method. | Often requires strongly acidic conditions and generates nitrous gases. Yields can be moderate.[2] |
| Davis-Beirut Reaction | N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines or related precursors. | Good (typically 60-90%)[2] | Versatile for synthesizing various 2H-indazoles and indazolones. Tolerates a range of alkyl and some aryl amines.[2] | Metal-free, uses inexpensive starting materials.[3] Can be performed under acidic or basic conditions.[4] | Can be low-yielding with certain substrates like secondary alcohols and anilines.[2] May require careful optimization of reaction conditions (e.g., water content).[2] |
| Cadogan-Sundberg Reductive Cyclization | Reductive cyclization of o-nitroarenes or o-nitrostyrenes using trivalent phosphorus compounds. | Moderate to excellent[5] | Broad scope for the synthesis of indoles, with extensions to indazoles from suitable o-nitro precursors. | Can be performed in one pot.[5] Milder conditions have been developed compared to original protocols.[6] | Often requires high temperatures, though milder conditions have been reported.[6] Can generate byproducts. |
| Rh(III)-Catalyzed C-H Activation | C-H activation of an aryl precursor (e.g., azobenzene) and annulation with a coupling partner (e.g., aldehyde). | Moderate to high yields[3][7] | Broad functional group tolerance on both the aryl precursor and the coupling partner.[8] | High efficiency and atom economy. Allows for the construction of complex indazoles in a single step.[2] | Requires a transition-metal catalyst which can be expensive. May require an inert atmosphere. |
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of any synthetic method. Below are representative protocols for the Jacobsen, Davis-Beirut, Cadogan-Sundberg, and a Rh(III)-catalyzed indazole synthesis.
Jacobsen Indazole Synthesis
This protocol is adapted from Organic Syntheses.[9]
Materials:
-
o-Toluidine
-
Glacial acetic acid
-
Acetic anhydride
-
Nitrous gases (generated from nitric acid)
-
Benzene
-
Sodium methoxide in methanol
-
Hydrochloric acid (2N and 5N)
-
Ammonia
Procedure:
-
Slowly add o-toluidine (0.839 mole) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL).
-
Cool the mixture in an ice bath and nitrosate by introducing a stream of nitrous gases while maintaining the temperature between +1° and +4°C.
-
After completion of the nitrosation, pour the solution onto ice and water.
-
Extract the separated oil with benzene.
-
Wash the benzene extract with ice water and treat with methanol.
-
Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.
-
After gas evolution ceases, briefly boil the solution on a steam bath.
-
Cool the solution and extract with 2N and 5N hydrochloric acid.
-
Treat the combined acid extracts with excess ammonia to precipitate the indazole.
-
Collect the crude indazole by filtration, wash with water, and dry.
-
Purify the crude product by vacuum distillation to yield colorless indazole.
Davis-Beirut Reaction
This protocol describes a base-catalyzed cyclization of an o-nitrobenzylamine.
Materials:
-
N-substituted 2-nitrobenzylamine
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
Procedure:
-
Dissolve the N-substituted 2-nitrobenzylamine in methanol containing 10-15% water.
-
Add potassium hydroxide to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 90°C) and monitor the reaction progress by TLC.[10]
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cadogan-Sundberg Reductive Cyclization (One-Pot)
This protocol is adapted from a mild, one-pot synthesis of 2H-indazoles.[5]
Materials:
-
o-Nitrobenzaldehyde
-
Aniline or aliphatic amine
-
Tri-n-butylphosphine
-
Isopropyl alcohol (i-PrOH)
Procedure:
-
To a solution of o-nitrobenzaldehyde in i-PrOH, add the desired aniline or aliphatic amine.
-
Heat the mixture to form the corresponding ortho-imino-nitrobenzene intermediate, monitoring by TLC.
-
Once the condensation is complete, add tri-n-butylphosphine as the reducing agent.
-
Heat the reaction mixture at 80°C and monitor the cyclization to the 2H-indazole.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rh(III)-Catalyzed C-H Activation and Annulation
This protocol describes the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.[7][8]
Materials:
-
Azobenzene derivative
-
Aldehyde
-
[Cp*RhCl₂]₂ (catalyst)
-
AgSbF₆ (co-catalyst)
-
Dioxane or THF (solvent)
-
MgSO₄ (optional drying agent)
Procedure:
-
In an oven-dried Schlenk tube, combine the azobenzene (0.20 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%). For hydroxy-substituted azobenzenes, MgSO₄ (100 mg) can be added.
-
Evacuate and backfill the tube with argon.
-
Add the aldehyde (0.40 mmol) and the anhydrous solvent (1.0 mL).
-
Stir the reaction mixture at 80°C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-2H-indazole.
Reaction Pathways and Mechanisms
Visualizing the reaction pathways can aid in understanding the transformations involved in each synthesis. Below are diagrams for the key indazole synthesis methods generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 6. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. escholarship.org [escholarship.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methyl 6-amino-1H-indazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Methyl 6-amino-1H-indazole-4-carboxylate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.
Disclaimer: While a specific Safety Data Sheet (SDS) for this compound was not identified, this guidance is synthesized from the SDS of the closely related isomer, Methyl 4-amino-1H-indazole-6-carboxylate, and other similar indazole derivatives. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and to don the appropriate Personal Protective Equipment (PPE). Based on data from related compounds, this compound may cause skin and eye irritation and could be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[1][2] | To prevent inhalation of dust or vapors. |
Incompatible Materials: Avoid contact with strong oxidizing agents, as these can lead to hazardous reactions.[3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] On-site treatment or drain disposal is not a suitable option for this chemical.
-
Segregation and Collection of Waste:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids" or as directed by your institution's EHS office.
-
Container Material: The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Transferring Waste: Carefully transfer any waste containing this compound into the designated container. Avoid generating dust during the transfer.[4]
-
Contaminated Materials: Any materials significantly contaminated with this compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the same designated container.
-
-
Waste Container Management:
-
Labeling: Ensure the hazardous waste label is complete and accurate, including the chemical name and any known hazard information.
-
Storage: Keep the waste container securely closed at all times, except when adding waste. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[5]
-
Provide Information: Furnish them with all available information about the waste, including its chemical nature and any associated hazards.
-
Documentation: Retain all documentation provided by the EHS office or the waste contractor as a record of proper disposal.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Control and Clean-up (for minor spills):
Quantitative Data for Related Indazole Compounds
The following table summarizes key physical and chemical properties of related indazole compounds. This data should be used as a general guideline for handling and storage.
| Property | Indazole | 1-Boc-6-amino-1H-indazole | Methyl 1-methyl-1H-indazole-6-carboxylate |
| Physical State | Powder Solid[3] | Solid | Solid |
| Appearance | Beige[3] | - | - |
| Melting Point | 146 - 150 °C[3] | - | - |
| Boiling Point | 270 °C @ 743 mmHg[3] | - | - |
| Molecular Weight | - | - | 190.20 g/mol [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 6-amino-1H-indazole-4-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 6-amino-1H-indazole-4-carboxylate. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough, site-specific risk assessment before commencing any work.
I. Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is paramount to ensure user safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards of skin, eye, and respiratory irritation associated with similar aminoindazole derivatives.[1][2]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for any signs of degradation or puncture before use and disposed of in accordance with laboratory protocols after handling.[1][3] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against chemical splashes and airborne particles.[1][2] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing or dust generation.[1] |
| Body | Laboratory coat | A standard laboratory coat is required to prevent skin contact with the chemical.[1] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
A. Preparation and Engineering Controls:
-
Fume Hood: All handling of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]
-
PPE Inspection: Before beginning any work, confirm that all necessary PPE is available, in good condition, and fits properly.
B. Handling the Compound:
-
Don PPE: Wear all the required personal protective equipment as detailed in the table above.
-
Avoid Dust Formation: When handling the solid material, take care to avoid generating dust.[1][2] Use appropriate tools, such as spatulas, for transferring the compound.
-
Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]
C. In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Assess and Contain: If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation.[1][5] Place the spilled material into a sealed, labeled container for proper disposal.[5][6]
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the chemical waste through an approved waste disposal plant.[2] Adhere to all local, regional, and national regulations for hazardous waste disposal.[4]
-
Container Disposal: Empty containers should be triple-rinsed (if appropriate for the container type) and disposed of according to institutional guidelines.
IV. Workflow and Logic Diagrams
The following diagrams illustrate the procedural workflow for safely handling and disposing of this compound.
Caption: Workflow for Handling this compound.
Caption: Spill Response Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
